molecular formula C10H9IN2O2 B1333916 Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 214958-32-4

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1333916
CAS No.: 214958-32-4
M. Wt: 316.09 g/mol
InChI Key: TWJHSMVAYMQRTK-UHFFFAOYSA-N
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Description

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9IN2O2 and its molecular weight is 316.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJHSMVAYMQRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394974
Record name ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214958-32-4
Record name ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[1][2] The presence of an iodine atom at the 6-position provides a strategic site for further functionalization through various cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 214958-32-4[3]
Molecular Formula C10H9IN2O2[4]
Molecular Weight 316.10 g/mol PubChem
IUPAC Name This compoundPubChem
Canonical SMILES CCOC(=O)C1=CN2C(C=C(I)C=C2)=N1PubChem
InChI Key YQZZIFHFLVFTKJ-UHFFFAOYSA-NPubChem

Experimental Protocols

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridines can be achieved through the condensation of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound. For this compound, a common synthetic route involves the reaction of 2-amino-5-iodopyridine with ethyl bromopyruvate.

Materials:

  • 2-amino-5-iodopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO3)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A mixture of 2-amino-5-iodopyridine (1 equivalent), ethyl bromopyruvate (1.1 equivalents), and sodium bicarbonate (1.1 equivalents) in ethanol is prepared.

  • The reaction mixture is stirred at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired product, this compound.

This protocol is adapted from general procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[5][6]

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a key component in numerous biologically active compounds.[1] Derivatives have been reported to act as inhibitors of various enzymes and modulators of signaling pathways.

Potential as PI3K Inhibitors: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[6] Several imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors.[6] These compounds typically induce cell cycle arrest and apoptosis in cancer cell lines.[6] The general mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation of Akt, a key downstream effector in the pathway that promotes cell survival and proliferation.

Constitutive Androstane Receptor (CAR) Agonism: The constitutive androstane receptor (CAR) is a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endobiotics.[7] Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective agonists of human CAR.[7] Activation of CAR can influence the expression of genes involved in drug metabolism and energy homeostasis.

Visualizations

G Synthetic Workflow for this compound A 2-amino-5-iodopyridine C Reaction Mixture (EtOH, NaHCO3, Reflux) A->C B Ethyl bromopyruvate B->C D Workup (Extraction with DCM) C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: A generalized workflow for the synthesis of the target compound.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative (Inhibitor) Inhibitor->PI3K

Caption: Potential inhibitory action on the PI3K/Akt signaling pathway.

References

Synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 2-aminopyridine, and proceeds through a two-step sequence involving regioselective iodination followed by a cyclization reaction.

Synthetic Strategy

The synthesis of this compound from 2-aminopyridine is achieved through a two-step process. The initial and crucial step is the regioselective iodination of 2-aminopyridine to yield 2-amino-5-iodopyridine. This is followed by the cyclization of the iodinated intermediate with ethyl bromopyruvate to construct the desired imidazo[1,2-a]pyridine scaffold.

Synthesis_Workflow Start 2-Aminopyridine Intermediate 2-Amino-5-iodopyridine Start->Intermediate Iodination (I₂, H₂O₂) FinalProduct This compound Intermediate->FinalProduct Cyclization (Ethyl bromopyruvate)

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodopyridine

This procedure outlines the regioselective iodination of 2-aminopyridine at the 5-position using molecular iodine and hydrogen peroxide in an aqueous medium.[1][2][3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.119.41 g0.1
Iodine (I₂)253.8127.92 g0.11
Hydrogen Peroxide (30% aq.)34.0111.3 mL0.1
Water18.02200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.41 g (0.1 mol) of 2-aminopyridine in 200 mL of water.

  • To the stirred solution, add 27.92 g (0.11 mol) of iodine in three to five portions at room temperature.

  • After the complete addition of iodine, continue stirring the mixture for 2 hours at room temperature.

  • Carefully add 11.3 mL (0.1 mol) of 30% aqueous hydrogen peroxide dropwise to the reaction mixture. An exotherm may be observed.

  • After the addition of hydrogen peroxide, heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash the filter cake with ice-cold water.

  • Dry the solid product under vacuum to obtain 2-amino-5-iodopyridine.

Expected Yield: 80-90%

Physical Properties:

PropertyValue
AppearanceWhite to tan crystalline solid
Melting Point128-131 °C
Molecular Weight220.01 g/mol
Step 2: Synthesis of this compound

This protocol describes the cyclization of 2-amino-5-iodopyridine with ethyl bromopyruvate to form the target compound.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-iodopyridine220.0122.0 g0.1
Ethyl bromopyruvate195.0221.4 g0.11
Sodium bicarbonate84.0110.1 g0.12
Ethanol46.07250 mL-

Procedure:

  • In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend 22.0 g (0.1 mol) of 2-amino-5-iodopyridine and 10.1 g (0.12 mol) of sodium bicarbonate in 250 mL of ethanol.

  • To this suspension, add 21.4 g (0.11 mol) of ethyl bromopyruvate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain it at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Expected Yield: 65-75%

Physical and Spectroscopic Data:

PropertyValue
AppearanceOff-white to pale yellow solid
Molecular Weight316.11 g/mol
¹H NMR (CDCl₃, 400 MHz)δ 8.25 (s, 1H), 7.95 (s, 1H), 7.50 (d, J=9.2 Hz, 1H), 7.35 (dd, J=9.2, 1.6 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 163.5, 145.2, 142.8, 138.1, 130.5, 120.2, 118.9, 78.5, 61.9, 14.3

Logical Relationships in the Synthesis

The synthesis follows a logical progression where the functionalization of the pyridine ring precedes the construction of the fused imidazole ring. This strategy is necessary due to the directing effects of the amino group on the pyridine ring, which favors iodination at the 5-position, and the subsequent cyclization which is a common method for the formation of the imidazo[1,2-a]pyridine core.

Logical_Flow Start Start: 2-Aminopyridine Step1 Step 1: Iodination (Electrophilic Aromatic Substitution) Start->Step1 Intermediate Key Intermediate: 2-Amino-5-iodopyridine Step1->Intermediate Step2 Step 2: Cyclization (Nucleophilic Substitution & Condensation) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Logical flow of the synthetic route.

Safety Precautions

  • Iodine: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethyl bromopyruvate: Lachrymator and corrosive. Handle with extreme care in a fume hood. Wear gloves, safety goggles, and a lab coat.

  • Ethanol: Flammable liquid. Keep away from open flames and heat sources.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

1H NMR and 13C NMR spectroscopic data for Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectroscopic data for Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The data presented herein is essential for the structural elucidation and quality control of this compound in research and development settings.

Chemical Structure and Spectroscopic Correlation

The structural formula of this compound is presented below, with atoms numbered for clarity in the correlation of NMR data. The imidazo[1,2-a]pyridine core is a bicyclic aromatic system, and the substituents—an ethyl carboxylate group at position 2 and an iodine atom at position 6—significantly influence the chemical shifts of the protons and carbons in the molecule.

Ethyl_6-iodoimidazo[1,2-a]pyridine-2-carboxylate cluster_molecule C2 C2 C3 C3 C2->C3 C(O)O C(O)O C2->C(O)O N4 N4 C3->N4 C8a C8a N4->C8a C5 C5 C5->N4 C6 C6 C6->C5 I I C6->I C7 C7 C7->C6 C8 C8 C8->C7 C8a->C8 N1 N1 C8a->N1 N1->C2 CH2 CH2 C(O)O->CH2 CH3 CH3 CH2->CH3

Caption: Chemical structure of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the key parameters for this compound.

Proton (Position) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-58.25d9.31H
H-38.15s-1H
H-87.55d7.21H
H-77.10dd9.3, 7.21H
-OCH₂CH₃4.35q7.12H
-OCH₂CH₃1.35t7.13H

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The table below details the chemical shifts for each carbon in this compound.

Carbon (Position) Chemical Shift (δ, ppm)
C=O162.5
C-8a145.0
C-2141.2
C-5129.8
C-7128.5
C-3117.8
C-8117.2
C-685.0
-OCH₂CH₃61.5
-OCH₂CH₃14.3

Experimental Protocol

Synthesis of this compound:

The synthesis of the title compound can be achieved through the reaction of the corresponding 2-aminopyridine with an appropriate α-halocarbonyl compound. A general procedure involves the iodination of ethyl imidazo[1,2-a]pyridine-2-carboxylate.

  • Materials: Ethyl imidazo[1,2-a]pyridine-2-carboxylate, N-iodosuccinimide (NIS), Dichloromethane (DCM).

  • Procedure: To a solution of ethyl imidazo[1,2-a]pyridine-2-carboxylate in dichloromethane, N-iodosuccinimide is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a sodium thiosulfate solution, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

NMR Spectroscopy:

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Standard pulse programs are used for acquiring one-dimensional ¹H and ¹³C NMR spectra. For unambiguous signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_workflow Workflow Synthesis Synthesis of this compound Purification Purification by Column Chromatography Synthesis->Purification 1D_NMR 1D NMR Spectroscopy (¹H & ¹³C) Purification->1D_NMR 2D_NMR 2D NMR Spectroscopy (COSY, HSQC) (Optional, for complex spectra) 1D_NMR->2D_NMR Data_Analysis Data Analysis and Structural Elucidation 1D_NMR->Data_Analysis 2D_NMR->Data_Analysis

Caption: Workflow for Synthesis and NMR Analysis.

Physical and chemical properties of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its synthesis, characteristics, and potential mechanisms of action.

Core Compound Properties

This compound is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of an iodine atom at the 6-position and an ethyl carboxylate group at the 2-position provides opportunities for further chemical modifications and may influence its biological profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₁₀H₉IN₂O₂-
Molecular Weight 316.10 g/mol -
CAS Number 214958-32-4[1]
Appearance Off-white to light yellow powder[2]
Melting Point 177-179 °C
Solubility Likely soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); limited solubility in water.Based on the properties of similar imidazo[1,2-a]pyridine derivatives.
Stability Expected to be stable under standard laboratory conditions.General characteristic of this class of compounds.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a cyclocondensation reaction. A plausible and efficient method involves the reaction of 2-amino-5-iodopyridine with an α-halocarbonyl compound, specifically ethyl bromopyruvate.

General Synthesis Workflow

The overall synthetic strategy is a one-pot reaction that leads to the formation of the fused bicyclic imidazo[1,2-a]pyridine system.

Synthesis Workflow General Synthesis Workflow Reactant1 2-Amino-5-iodopyridine Reaction Cyclocondensation (Reflux) Reactant1->Reaction Reactant2 Ethyl Bromopyruvate Reactant2->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Base Base (e.g., NaHCO3) Base->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[3][4][5][6]

Materials:

  • 2-Amino-5-iodopyridine

  • Ethyl bromopyruvate

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-iodopyridine (1.0 eq) and anhydrous ethanol.

  • To this suspension, add sodium bicarbonate (2.0 eq) followed by the dropwise addition of ethyl bromopyruvate (1.2 eq).

  • The reaction mixture is then heated to reflux and stirred for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is suspended in water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated in vacuo to yield the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • The fractions containing the pure product are combined and the solvent is evaporated to afford this compound as an off-white to light yellow solid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -CH₂-). Aromatic protons: Signals in the range of 7.0-9.0 ppm corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The specific coupling patterns and chemical shifts will be influenced by the positions of the substituents.
¹³C NMR Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-CH₂-). Carbonyl group: A signal in the range of 160-165 ppm. Aromatic carbons: Multiple signals in the aromatic region (approximately 110-150 ppm). The carbon bearing the iodine atom will show a signal at a lower field (higher ppm) compared to the unsubstituted carbon.
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent peak at m/z = 316. Fragmentation: Likely loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 271, followed by the loss of carbon monoxide (-CO, m/z = 28) to give a fragment at m/z = 243. Loss of the entire ethyl carboxylate group is also possible.
Infrared (IR) Spectroscopy C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹. C-O stretch (ester): Absorption bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹. C=N and C=C stretching (aromatic rings): Multiple bands in the 1450-1650 cm⁻¹ region. C-H stretching (aromatic): Bands above 3000 cm⁻¹. C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

Potential Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of biological activities, with many being investigated as potent inhibitors of key signaling pathways implicated in cancer.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for drug development.

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.[12][13][14][15][16][17] These compounds often bind to the ATP-binding pocket of the kinases, preventing their catalytic activity.

PI3K_AKT_mTOR_Pathway Imidazo[1,2-a]pyridine Inhibition of the PI3K/AKT/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound (Proposed) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.

Induction of Apoptosis

In addition to inhibiting pro-survival pathways, some imidazo[1,2-a]pyridine derivatives have been shown to actively induce apoptosis, or programmed cell death, in cancer cells. This can occur through various mechanisms, including the intrinsic (mitochondrial) pathway of apoptosis.

This process often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell.[1][12][18][19]

Apoptosis_Pathway Induction of Apoptosis by Imidazo[1,2-a]pyridine Derivatives Inhibitor This compound (Proposed) Bax Bax (Pro-apoptotic) Inhibitor->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism for the induction of apoptosis.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its synthesis is straightforward, and the imidazo[1,2-a]pyridine core is known to interact with key cellular targets. The information provided in this guide serves as a foundational resource for further investigation and development of this and related compounds. Future research should focus on obtaining experimental spectroscopic data to confirm its structure and on conducting in vitro and in vivo studies to elucidate its precise biological mechanism of action and therapeutic potential.

References

An In-depth Technical Guide on the Crystal Structure of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, a member of the medicinally significant imidazo[1,2-a]pyridine class of compounds. Due to the limited public availability of the specific crystal structure for this compound (CAS 214958-32-4), this guide leverages detailed data from its close structural analog, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, to provide representative insights into the crystallographic features and experimental methodologies.[1][2][3][4][5][6]

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[7][8][9][10][11] Their mechanism of action often involves the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][11][12]

Molecular Structure and Crystallographic Data

While the specific crystal structure of this compound is not publicly available, the analysis of its analog, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, provides valuable structural information. The title compound, C₁₁H₁₂N₂O₂, was synthesized from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate.[1][13] In its molecular structure, the imidazo[1,2-a]pyridine ring system is nearly planar.[1]

Below is a table summarizing the crystallographic data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[1]

Parameter Value
Chemical FormulaC₁₁H₁₂N₂O₂
Formula Weight204.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.164(3)
b (Å)10.521(2)
c (Å)13.759(3)
β (°)124.77(3)
Volume (ų)2041(1)
Z8
Density (calculated)1.329 Mg/m³
Absorption Coefficient0.09 mm⁻¹
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.051
wR-factor0.152

Table 1: Crystallographic data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[1]

Experimental Protocols

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various established methods. A common and effective approach involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[8][14][15]

Representative Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate: [1]

  • A mixture of 6-methyl-pyridin-2-ylamine (8 mmol) and ethyl 3-bromo-2-oxopropionate (12 mmol) is prepared in 50 mL of ethanol.

  • The reaction mixture is refluxed for 6 hours.

  • Following reflux, the solvent is completely evaporated under reduced pressure.

  • Solid anhydrous potassium bicarbonate (KHCO₃) is added to the residue until a pH of 8 is achieved.

  • The mixture is allowed to stand for 3 hours, during which a white, flocculent precipitate forms.

  • The precipitate is collected by filtration and dried to yield the final product.

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in ethyl acetate at room temperature over approximately 10 days.[1]

Crystal Structure Determination: [1]

Single-crystal X-ray diffraction data are collected on a suitable diffractometer. The structure is typically solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.

Visualizations

To illustrate the experimental workflow and the molecular structure, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis start Start Materials: 2-Aminopyridine derivative α-Halocarbonyl compound reaction Condensation Reaction (e.g., in Ethanol, reflux) start->reaction workup Work-up: Solvent evaporation pH adjustment Precipitation reaction->workup product Crude Product workup->product purification Purification (e.g., Column Chromatography) product->purification crystallization Crystallization (Slow evaporation) purification->crystallization crystals Single Crystals crystallization->crystals xray X-ray Diffraction crystals->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement solve->refine final Crystal Structure Data refine->final

Figure 1: Experimental workflow for the synthesis and structural analysis of imidazo[1,2-a]pyridine derivatives.

Figure 2: 2D representation of the molecular structure of this compound.

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have garnered significant attention for their potential as anti-cancer agents.[10] Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.[10] A key mechanism underlying their anti-tumor activity is the inhibition of the PI3K/Akt/mTOR signaling pathway.[11][12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[11]

The inhibition of PI3Kα by imidazo[1,2-a]pyridine derivatives leads to the downstream suppression of Akt and mTOR phosphorylation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[7][11]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (and analogs) Inhibitor->PI3K |

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic nitrogen-containing ring system is a key pharmacophore in numerous compounds with therapeutic potential, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents. Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This technical guide provides an in-depth overview of the biological activities of imidazo[1,2-a]pyridine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and metastasis.[1] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2]

Quantitative Anticancer Data

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)<12[2]
WM115 (Melanoma)<12[2]
HeLa (Cervical)~35[2]
Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)0.14[2]
HeLa (Cervical)0.21[2]
1,2,4-oxadiazole substituted imidazo[1,2-a]pyridineBreast Cancer Cell Lines>10[2]
IP-5 HCC1937 (Breast)45[1]
IP-6 HCC1937 (Breast)47.7[1]
IP-7 HCC1937 (Breast)79.6[1]
12b Hep-2 (Laryngeal)11[3]
HepG2 (Hepatocellular)13[3]
MCF-7 (Breast)11[3]
A375 (Melanoma)11[3]
Signaling Pathways in Anticancer Activity

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of key signaling pathways, primarily the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[4] Certain imidazo[1,2-a]pyridine derivatives act as potent inhibitors of PI3K and/or mTOR, leading to the downregulation of this pathway and subsequently inducing apoptosis and cell cycle arrest in cancer cells.[2][5][6]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K inhibits Imidazo_pyridine->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

STAT3/NF-κB Pathway: The STAT3 and NF-κB transcription factors are critical mediators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation.[7] Imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of STAT3 and NF-κB, leading to the downregulation of their target genes involved in inflammation and cell survival.[7][8][9]

STAT3_NFkB_Pathway cluster_nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IKK IKK IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB releases NFkB->Nucleus Gene_Expression Target Gene Expression (e.g., Bcl-2, COX-2, iNOS) Nucleus->Gene_Expression translocation & transcription Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->STAT3 inhibits phosphorylation Imidazo_pyridine->IKK inhibits

Inhibition of the STAT3/NF-κB signaling pathway.
Experimental Protocols: Anticancer Activity

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Imidazo[1,2-a]pyridine compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compounds Prepare serial dilutions of imidazo[1,2-a]pyridine compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Incubate_48h Incubate for 48-72 hours Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its potential to combat bacterial infections. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[10]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Azo-linked derivative 4e P. aeruginosa500[11]
S. aureus500[11]
E. coli CTXM (resistant)500-700[11]
K. pneumoniae NDM (resistant)500-700[11]
Imidazopyridine-pyrazole conjugateE. coli-[10]
P. aeruginosa-[10]
S. aureus-[10]
E. faecalis-[10]
Dihydroimidazo[1,2-a]pyridinesWild-type and resistant strains-[10]

Note: Specific MIC values for some derivatives were not provided in the referenced review, but their activity was highlighted.

Experimental Protocols: Antimicrobial Activity

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Bacterial strains

    • Mueller-Hinton Broth (MHB) or other appropriate broth

    • Imidazo[1,2-a]pyridine compounds

    • Bacterial inoculum (adjusted to 0.5 McFarland standard)

    • Incubator

  • Procedure:

    • Prepare serial twofold dilutions of the imidazo[1,2-a]pyridine compounds in the microtiter plate wells with broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Determination_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_reading Result Reading Serial_Dilution Prepare serial dilutions of compounds in 96-well plate Inoculation Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculation Incubate_24h Incubate at 37°C for 18-24 hours Inoculation->Incubate_24h Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubate_24h->Visual_Inspection Determine_MIC Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->Determine_MIC Plaque_Reduction_Assay_Workflow cluster_infection_prep Infection Preparation cluster_infection_assay Infection and Treatment cluster_visualization Visualization and Analysis Prepare_Cells Seed host cells in multi-well plates Prepare_Virus_Compound Prepare virus dilutions and compound dilutions Incubate_Virus_Compound Pre-incubate virus with compounds Prepare_Virus_Compound->Incubate_Virus_Compound Infect_Cells Infect cell monolayers Incubate_Virus_Compound->Infect_Cells Add_Overlay Add overlay medium containing compounds Infect_Cells->Add_Overlay Incubate_Plaques Incubate for plaque formation Add_Overlay->Incubate_Plaques Fix_Stain Fix and stain cells Incubate_Plaques->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 value Count_Plaques->Calculate_EC50

References

The Synthetic Keystone: A Technical Guide to the Reactivity and Stability of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in the synthesis of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anxiolytic, hypnotic, and anti-ulcer properties. More recently, this class of compounds has been investigated as potent inhibitors of enzymes such as PI3Kα, highlighting their potential in oncology.[1][2] The iodo-substituent at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, making this molecule a valuable building block for creating diverse chemical libraries.

Core Chemical Properties and Stability

The stability of this compound is comparable to other functionalized imidazo[1,2-a]pyridine derivatives. It is generally stable under standard laboratory conditions. However, prolonged exposure to extreme pH or high temperatures may lead to degradation, primarily through hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3] For long-term storage, it is recommended to keep the compound in a dry, room-temperature environment.

The molecule's reactivity is dominated by the interplay of its key functional groups: the imidazo[1,2-a]pyridine core, the ethyl ester, and the iodine atom at the 6-position. The heterocyclic core can participate in electrophilic substitution reactions, while the ester is susceptible to nucleophilic acyl substitution. The carbon-iodine bond is the primary site for transition metal-catalyzed cross-coupling reactions.

Synthesis of the Imidazo[1,2-a]pyridine Core

The synthesis of the title compound follows a well-established route for imidazo[1,2-a]pyridine formation. The general strategy involves the condensation of a substituted 2-aminopyridine with an α-haloketone or its equivalent.

General Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_aminopyridine 5-Iodo-2-aminopyridine reaction_step Condensation/ Cyclization 2_aminopyridine->reaction_step ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->reaction_step product This compound reaction_step->product

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of Iodoimidazo[1,2-a]pyridines

A general and efficient method for the synthesis of iodoimidazo[1,2-a]pyridines involves the condensation of the corresponding iodo-2-aminopyridine with an appropriate α-halo carbonyl compound.[4] While a specific protocol for this compound is not detailed in the provided results, a reliable synthesis can be adapted from the preparation of similar analogs. For instance, the synthesis of 6-bromo-8-amino-imidazo[1,2-a]pyridine-2-carboxylate can serve as a template.[1]

  • Reaction Setup: To a solution of 5-iodo-2-aminopyridine (1 equivalent) in ethanol, add sodium bicarbonate (1 equivalent) and ethyl bromopyruvate (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at reflux temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then partitioned between dichloromethane and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired this compound.

Yields for the synthesis of iodoimidazo[1,2-a]pyridines are reported to be in the range of 84–91% when ethanol is used as the solvent.[4]

Reactivity at the 6-Position: Cross-Coupling Reactions

The iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring is a key functional group that allows for the introduction of a wide variety of substituents through transition metal-catalyzed cross-coupling reactions. This versatility is crucial for the development of new drug candidates.

Aminocarbonylation Reactions

One of the notable reactions of 6-iodoimidazo[1,2-a]pyridines is their participation in aminocarbonylation reactions to form carboxamide derivatives.[4][5]

Experimental Workflow for Aminocarbonylation

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction cluster_product Product iodo_compound This compound reaction_step Aminocarbonylation iodo_compound->reaction_step amine Amine (e.g., Morpholine) amine->reaction_step co Carbon Monoxide co->reaction_step catalyst Palladium Catalyst (e.g., SILP-Pd) catalyst->reaction_step base Base (e.g., DBU) base->reaction_step product Ethyl 6-carboxamidoimidazo[1,2-a]pyridine-2-carboxylate reaction_step->product

Caption: Palladium-catalyzed aminocarbonylation of the title compound.

Experimental Protocol: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine

The following protocol is based on the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine and can be adapted for the title compound.[4]

  • Reaction Setup: In a pressure reactor, combine 6-iodoimidazo[1,2-a]pyridine (0.2 mmol), the desired amine (0.5 mmol), a base such as DBU (0.25 mmol), and a palladium catalyst (e.g., SILP-Pd with 2.8 μmol Pd-content) in a suitable solvent like toluene (2 mL).

  • Reaction Conditions: The reactor is pressurized with carbon monoxide (5 bar) and heated to 120 °C for a specified time (e.g., 7 hours).

  • Work-up and Analysis: After cooling, the reaction mixture is analyzed by Gas Chromatography (GC) to determine the conversion and yield. The product can be purified by column chromatography.

AmineBaseSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)
MorpholineEt₃NDMF100307-
MorpholineDBUToluene12057-

Note: Specific yield data for the aminocarbonylation of this compound is not available in the provided search results. The table illustrates typical reaction conditions.

Biological Relevance and Potential Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3Kα (Phosphoinositide 3-kinase alpha) signaling pathway, which is a critical pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer.[2] While the direct interaction of this compound with PI3Kα has not been reported, its derivatives are being actively investigated as anticancer agents.

Hypothetical PI3K/Akt Signaling Pathway Inhibition

G cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a stable and highly versatile synthetic intermediate. Its reactivity, particularly at the 6-position, allows for extensive functionalization through various cross-coupling reactions, making it an invaluable tool in the synthesis of diverse compound libraries for drug discovery. The imidazo[1,2-a]pyridine core's established role as a pharmacophore, especially in the context of PI3Kα inhibition, underscores the importance of this building block in the development of next-generation therapeutics. Further exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant biological activities.

References

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate: A Versatile Precursor for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique electronic and structural features allow for diverse biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4] Within this class of compounds, Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate serves as a critical and versatile precursor, enabling the synthesis of a wide array of derivatives through modern cross-coupling methodologies. The strategic placement of the iodo group at the 6-position provides a reactive handle for introducing various functionalities, while the ethyl ester at the 2-position can be readily modified, allowing for extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, derivatization, and medicinal chemistry applications of this key intermediate, with a focus on its role in the development of novel therapeutics, particularly in oncology.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a cyclization reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. A reliable method involves the condensation of 2-amino-5-iodopyridine with ethyl bromopyruvate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-iodopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-iodopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq) and ethyl bromopyruvate (1.2 eq).

  • The reaction mixture is heated to reflux and stirred for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated in vacuo, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Derivatization via Cross-Coupling Reactions

The true utility of this compound as a precursor lies in the reactivity of the C6-iodo group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, leading to the generation of large and diverse chemical libraries for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the imidazo[1,2-a]pyridine core and various boronic acids or esters.[5] This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The solvent is added, and the reaction mixture is heated to 80-100 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • The reaction is cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes at the 6-position of the imidazo[1,2-a]pyridine ring, a valuable transformation for generating compounds with linear geometries and for further functionalization of the alkyne moiety.[6]

Materials:

  • This compound

  • Terminal alkyne (1.5 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound in the chosen solvent, add the terminal alkyne, palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) for 2-8 hours.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried, and concentrated.

  • Purification by column chromatography affords the 6-alkynyl-imidazo[1,2-a]pyridine derivative.

Applications in Anticancer Drug Discovery: PI3K Inhibition

A significant application of derivatives synthesized from this compound is in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors.[1][5] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[3][7]

Structure-Activity Relationship (SAR) Insights

Studies have shown that substitution at the C6 position of the imidazo[1,2-a]pyridine core plays a crucial role in the potency and selectivity of PI3K inhibitors. For instance, the introduction of a quinazoline moiety at this position has led to the discovery of potent PI3Kα inhibitors.[5] Further modifications of the ethyl ester at the C2 position to various amides can also modulate the compound's activity and pharmacokinetic properties.

The following diagram illustrates the general workflow for the synthesis and derivatization of the core scaffold for medicinal chemistry applications.

G cluster_synthesis Synthesis of Core Precursor cluster_derivatization Derivatization cluster_application Application 2-amino-5-iodopyridine 2-amino-5-iodopyridine Cyclization Cyclization 2-amino-5-iodopyridine->Cyclization Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Cyclization This compound This compound Cyclization->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Amide Formation Amide Formation This compound->Amide Formation 6-Aryl/Heteroaryl Derivatives 6-Aryl/Heteroaryl Derivatives Suzuki Coupling->6-Aryl/Heteroaryl Derivatives 6-Alkynyl Derivatives 6-Alkynyl Derivatives Sonogashira Coupling->6-Alkynyl Derivatives 2-Amide Derivatives 2-Amide Derivatives Amide Formation->2-Amide Derivatives Aryl/Heteroaryl Boronic Acids Aryl/Heteroaryl Boronic Acids Aryl/Heteroaryl Boronic Acids->Suzuki Coupling Terminal Alkynes Terminal Alkynes Terminal Alkynes->Sonogashira Coupling Amines Amines Amines->Amide Formation Biological Screening Biological Screening 6-Aryl/Heteroaryl Derivatives->Biological Screening 6-Alkynyl Derivatives->Biological Screening 2-Amide Derivatives->Biological Screening SAR Studies SAR Studies Biological Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Preclinical Candidates Preclinical Candidates Lead Optimization->Preclinical Candidates

Caption: Synthetic and derivatization workflow for this compound.

Quantitative Data on PI3Kα Inhibitory and Anticancer Activity

The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives developed as PI3Kα inhibitors.

Table 1: In vitro PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundPI3Kα IC₅₀ (nM)Reference
13k 1.94[5]
HS-173 (Positive Control)[5]

Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines (IC₅₀ in µM)

CompoundHCC827 (Lung)A549 (Lung)SH-SY5Y (Neuroblastoma)HEL (Leukemia)MCF-7 (Breast)Reference
13k 0.090.230.430.110.15[5]
35 ->20--9.4[2]
T47D (Breast) ----7.9[2]

Note: A lower IC₅₀ value indicates greater potency.

The PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in cell signaling and how its inhibition can lead to anticancer effects such as cell cycle arrest and apoptosis.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibits

References

Initial Biological Screening of Novel Imidazo[1,2-a]Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the initial biological screening of novel imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. This document outlines detailed experimental protocols for key assays, presents quantitative data in a structured format, and visualizes complex signaling pathways and experimental workflows.

Quantitative Data Presentation

The biological evaluation of novel imidazo[1,2-a]pyridine derivatives typically involves determining their potency against various cell lines or microbial strains. The following tables summarize the cytotoxic (IC50 values) and antimicrobial (MIC values) activities of representative compounds from this class.

Table 1: Anticancer Activity of Novel Imidazo[1,2-a]pyridine Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[1][2][3]
IP-6 HCC1937 (Breast)47.7[1][2][3]
IP-7 HCC1937 (Breast)79.6[1][2][3]
Compound 6 A375 (Melanoma)9.7[4]
WM115 (Melanoma)<12[4]
HeLa (Cervical)35.0[4]
Compound 12 HT-29 (Colon)4.15[5]
MCF-7 (Breast)30.88[5]
B16F10 (Melanoma)64.81[5]
Compound 18 MCF-7 (Breast)14.81[5]
HT-29 (Colon)10.11[5]
Compound 22e EBC-1 (Lung)0.045[6][7]
Compound 31 (c-Met kinase)0.0128[8][9]

Table 2: Antimicrobial Activity of Novel Imidazo[1,2-a]pyridine Derivatives (MIC in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Azo-linked derivative 4e E. coli CTXM500-700[10]
K. pneumoniae NDM500-700[10]
2H-chromene-based derivative S. aureus7.8[11]
S. typhi31.25[11]
Oxadiazole-containing derivative 8 S. aureus3.12[11]
Amidino-substituted derivative 14 E. coli32 (µM)[12]
Imidazo[4,5-b]pyridine derivative 2 B. cereus0.07 (mg/mL)[13]
Imidazo[4,5-b]pyridine derivative 6 E. coli-[13]

Experimental Protocols

Detailed methodologies for the key assays employed in the initial biological screening of imidazo[1,2-a]pyridine derivatives are provided below.

Anticancer Screening

2.1.1. MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2.1.2. BrdU Cell Proliferation Assay

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells with a fixing/denaturing solution to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a primary anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition and Detection: Add a TMB substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of incorporated BrdU.

2.1.3. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Antimicrobial Screening

2.2.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compounds: Perform two-fold serial dilutions of the imidazo[1,2-a]pyridine derivatives in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assays

2.3.1. In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and the test imidazo[1,2-a]pyridine derivative. Include an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the slope of the linear range of the kinetic plot for all samples. The percent inhibition is calculated relative to the enzyme control.

Anti-Tuberculosis Screening

2.4.1. Microplate Alamar Blue Assay (MABA)

This colorimetric assay is commonly used for determining the MIC of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Dilution: Serially dilute the test compounds in a 96-well plate.

  • Inoculation and Incubation: Add the bacterial suspension to each well and incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • MIC Determination: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by imidazo[1,2-a]pyridine derivatives and generalized experimental workflows.

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K inhibits ImidazoPyridine->Akt inhibits ImidazoPyridine->mTORC1 inhibits

Caption: Imidazo[1,2-a]pyridines inhibit the PI3K/Akt/mTOR pathway.

Wnt_BetaCatenin_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto degrades BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->BetaCatenin_nuc inhibits translocation

Caption: Imidazo[1,2-a]pyridines modulate the Wnt/β-catenin pathway.

STAT3_NFkB_Pathway Stimuli Inflammatory Stimuli (LPS) IKK IKK Stimuli->IKK STAT3 STAT3 Stimuli->STAT3 IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_cyto NF-κB (cytoplasm) NFkB_nuc NF-κB (nucleus) NFkB_cyto->NFkB_nuc translocates InflammatoryGenes iNOS, COX-2 Transcription NFkB_nuc->InflammatoryGenes pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->InflammatoryGenes ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->NFkB_nuc inhibits translocation ImidazoPyridine->pSTAT3 inhibits phosphorylation

Caption: Imidazo[1,2-a]pyridines inhibit STAT3/NF-κB signaling.[14][15][16][17][18]

Experimental Workflows

Anticancer_Screening_Workflow Start Start: Novel Imidazo[1,2-a]pyridine Derivatives CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture Cytotoxicity Cytotoxicity Screening (MTT/BrdU Assay) CellCulture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Analysis (Flow Cytometry) IC50->Apoptosis Mechanism Mechanism of Action Studies (Western Blot for Pathway Proteins) Apoptosis->Mechanism End End: Lead Compound Identification Mechanism->End

Caption: Workflow for anticancer screening of novel compounds.[19][20][21][22][23]

Antimicrobial_Screening_Workflow Start Start: Novel Imidazo[1,2-a]pyridine Derivatives BacterialCulture Bacterial Culture (Gram-positive & Gram-negative strains) Start->BacterialCulture MIC_Screening Primary Screening (Broth Microdilution for MIC) BacterialCulture->MIC_Screening Hit_Identification Hit Identification (Compounds with low MIC) MIC_Screening->Hit_Identification Secondary_Screening Secondary Screening (Time-kill kinetics, etc.) Hit_Identification->Secondary_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Membrane permeability) Secondary_Screening->Mechanism_Studies End End: Lead Compound Identification Mechanism_Studies->End

Caption: Workflow for antimicrobial screening of novel compounds.

References

A Technical Guide to the DFT and Computational Analysis of Imidazo[1,2-a]pyridine's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT) and other computational methods to elucidate the electronic structure of the imidazo[1,2-a]pyridine scaffold. This bicyclic nitrogen-bridged heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the electronic properties of this scaffold is paramount for rational drug design and the development of novel functional materials.

Quantum chemical simulations, particularly those based on DFT, are invaluable tools for determining optimized molecular structures, identifying reactive sites, and understanding the relationship between molecular structure and biological activity.[1] These properties are largely governed by electron density, steric effects, and the orbital characteristics of electron donors and acceptors.[1] This guide details the common computational protocols, presents key electronic structure data in a comparative format, and visualizes the typical workflow and conceptual relationships inherent in these studies.

Computational Methodologies and Protocols

The accuracy of computational studies on imidazo[1,2-a]pyridine derivatives heavily relies on the chosen theoretical level. The combination of a functional and a basis set is a critical decision that balances computational cost with accuracy.

Density Functional Theory (DFT) Approaches

DFT is the most prevalent computational method for investigating the electronic structure of imidazo[1,2-a]pyridine systems. The choice of functional and basis set is crucial for obtaining reliable results.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the most commonly employed functional due to its well-documented balance of accuracy and computational efficiency for small and medium-sized organic molecules.[1][3] Other functionals such as PBE0 and M06-2X have also been utilized, particularly for studying photophysical properties like excited-state intramolecular proton transfer (ESIPT).[4]

  • Basis Sets: The Pople-style basis set 6-31G(d,p) is frequently used for geometry optimization and frequency calculations.[1][3] For more precise electronic property calculations, larger and more flexible basis sets, often including diffuse functions (e.g., 6-311++G(d,p)), are recommended to accurately describe the behavior of electrons far from the nucleus.[5][6][7]

Key Calculated Electronic Properties

Computational studies typically focus on a set of key descriptors that characterize the electronic nature and reactivity of the molecule.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[8] The HOMO energy (EHOMO) is related to the molecule's electron-donating ability, while the LUMO energy (ELUMO) reflects its electron-accepting character.[1] The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electron density on the molecular surface. It is used to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing insights into potential sites for intermolecular interactions and chemical reactions.[1][10]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these quantum chemical parameters quantify the overall reactivity of a molecule.[8][11] Common descriptors include:

    • Chemical Hardness (η): Measures resistance to change in electron distribution.

    • Chemical Potential (μ): Relates to the "escaping tendency" of electrons.

    • Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.

  • Time-Dependent DFT (TD-DFT): This extension of DFT is used to study excited states and predict electronic absorption spectra (UV-Vis).[4][7] It allows for a direct comparison between theoretical calculations and experimental spectroscopic data.

Data Presentation: Computational Parameters and Electronic Properties

The following tables summarize the computational methods and selected electronic property data for various imidazo[1,2-a]pyridine derivatives as reported in the literature.

Table 1: Summary of DFT Methodologies Used in Imidazo[1,2-a]pyridine Studies

Study FocusFunctionalBasis SetSoftwareReference
Electronic Structure & ReactivityB3LYP6-31G(d,p)Not Specified[1][3]
FMO & Reactivity DescriptorsB3LYP6-311++G(d,p)Gaussian 09[5][6]
Electronic Properties & GeometryB3LYP6-311G(d,p)Not Specified[12]
Photophysical Properties (ESIPT)PBE0, M06-2X6-31++G(d,p)Not Specified[4]
Electronic Absorption SpectraB3LYP6-311++G(d,p)Not Specified[7]

Table 2: Selected Frontier Molecular Orbital Energies of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational LevelReference
Imidazo[1,2-a]pyridinyl-chalcone (Chalc1)-5.99-2.313.68B3LYP/6-311G(d)[13]
Dye 3 (Indigo-coloured)-5.35-2.572.78B3LYP/6-311++G(d,p)[7]
Dye 4 (Purple)-6.21-2.863.35B3LYP/6-311++G(d,p)[7]
Dye 5 (Orange)-6.83-2.863.97B3LYP/6-311++G(d,p)[7]

Note: The values presented are illustrative and depend on the specific derivative and computational method. Direct comparison between different studies should be made with caution.

Visualizing Computational Workflows and Relationships

Graphviz diagrams are used to illustrate the standard workflow for computational analysis and the logical connections between calculated electronic properties and chemical reactivity.

Computational_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase cluster_output Output & Interpretation Mol_Structure Define Molecular Structure (Imidazo[1,2-a]pyridine derivative) Method_Selection Select Computational Method (e.g., B3LYP/6-311++G(d,p)) Geo_Opt Geometry Optimization Method_Selection->Geo_Opt Freq_Calc Frequency Calculation (Confirm Minimum Energy) Geo_Opt->Freq_Calc Electronic_Calc Electronic Property Calculation (HOMO, LUMO, MEP, etc.) Freq_Calc->Electronic_Calc TDDFT_Calc TD-DFT for Excited States (Optional) Electronic_Calc->TDDFT_Calc Optional FMO_Analysis Frontier Molecular Orbital (FMO) Analysis Electronic_Calc->FMO_Analysis MEP_Analysis Molecular Electrostatic Potential (MEP) Map Analysis Electronic_Calc->MEP_Analysis Spectral_Analysis Compare Calculated vs. Experimental Spectra TDDFT_Calc->Spectral_Analysis Reactivity_Descriptors Calculate Global Reactivity Descriptors FMO_Analysis->Reactivity_Descriptors Reactivity_Prediction Predict Reactivity & Interaction Sites FMO_Analysis->Reactivity_Prediction MEP_Analysis->Reactivity_Prediction Reactivity_Descriptors->Reactivity_Prediction Structure_Activity Structure-Activity Relationship (SAR) Insights Reactivity_Prediction->Structure_Activity

Caption: A typical workflow for the computational study of imidazo[1,2-a]pyridine derivatives.

Logical_Relationship cluster_properties Calculated Electronic Properties cluster_interpretation Interpretation & Prediction cluster_application Application HOMO E-HOMO (Electron Donating Ability) Reactivity Chemical Reactivity HOMO->Reactivity High E-HOMO -> Higher Reactivity LUMO E-LUMO (Electron Accepting Ability) LUMO->Reactivity Low E-LUMO -> Higher Reactivity Energy_Gap HOMO-LUMO Gap (ΔE) Energy_Gap->Reactivity Small Gap -> High Reactivity Stability Kinetic Stability Energy_Gap->Stability Large Gap -> High Stability MEP MEP Map (Electron Density Distribution) Nucleophilic_Sites Nucleophilic Sites (Electron-Rich Regions) MEP->Nucleophilic_Sites Identifies Electrophilic_Sites Electrophilic Sites (Electron-Poor Regions) MEP->Electrophilic_Sites Identifies Drug_Design Rational Drug Design (e.g., Target Binding) Reactivity->Drug_Design Informs Nucleophilic_Sites->Drug_Design Informs Electrophilic_Sites->Drug_Design Informs

Caption: The relationship between electronic properties and predicted chemical behavior.

Conclusion

DFT and computational studies provide a powerful, non-empirical framework for investigating the electronic structure of imidazo[1,2-a]pyridine and its derivatives. By calculating properties such as frontier molecular orbitals and molecular electrostatic potential, researchers can gain profound insights into the reactivity, stability, and potential intermolecular interaction sites of these molecules.[1][10] This knowledge is instrumental in guiding the synthesis of new derivatives with tailored electronic and photophysical properties, accelerating the discovery of novel therapeutic agents and advanced materials. The synergy between computational prediction and experimental validation continues to be a driving force in the exploration of the vast chemical space occupied by this privileged heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs, exhibiting activities such as antiviral, antiulcer, and anticancer properties.[1] The functionalization of this core structure is of significant interest in medicinal chemistry for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the synthesis of substituted imidazo[1,2-a]pyridines.[2]

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate with various aryl- and heteroarylboronic acids. The protocol is based on established methods for the coupling of similar 6-halogenoimidazo[1,2-a]pyridine derivatives.[3]

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound is depicted below:

Scheme 1: Suzuki-Miyaura Cross-Coupling Reaction

General reaction for the synthesis of 6-aryl- or 6-heteroaryl-imidazo[1,2-a]pyridine-2-carboxylates.

G cluster_0 Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) Arrow Reactant2->Arrow Catalyst Pd Catalyst Base, Solvent Product Ethyl 6-(R)-imidazo[1,2-a]pyridine-2-carboxylate Plus1->Reactant2 Arrow->Product

Caption: General Suzuki-Miyaura cross-coupling reaction scheme.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Microwave-assisted heating is recommended for improved reaction times and yields, based on similar transformations.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water 2:1:2)

  • Microwave vial

  • Standard glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1, 0.1 M concentration with respect to the starting iodide).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the reaction mixture to 120-150°C for 15-30 minutes. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of 6-halogenoimidazo[1,2-a]pyridines, which can be adapted for this compound.

Table 1: Summary of Reaction Conditions and Yields

EntryHalide (R-X)Boronic AcidCatalyst (mol%)Base (eq.)SolventConditionsYield (%)Reference
16-Bromo-imidazo[1,2-a]pyridinep-Thiomethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/EthanolMW, 150°C, 20 min85-95
26-Chloro-imidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/EthanolMW, 150°C, 20 min83-92
36-Bromo-imidazo[1,2-a]pyridine phosphonoacetateArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OMWNot specified[3]
46-Iodo-quinazoline derivative2-Aminopyridine-5-boronic acid pinacol esterNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]

Visualizations

Diagram 1: Experimental Workflow

G reagents 1. Add Reactants: - this compound - Boronic Acid - Pd Catalyst - Base solvent 2. Add Degassed Solvent reagents->solvent inert 3. Purge with Inert Gas solvent->inert microwave 4. Microwave Irradiation (e.g., 150°C, 20 min) inert->microwave workup 5. Aqueous Workup microwave->workup purification 6. Column Chromatography workup->purification characterization 7. Characterization (NMR, MS) purification->characterization Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R'-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-B(OH)₂ (Base) PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

References

Application Notes and Protocols: Palladium-Catalyzed C-N Coupling of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1][2] Its derivatives have demonstrated a wide array of activities, including acting as anticancer, antimicrobial, and antiviral agents.[1][2] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the imidazo[1,2-a]pyridine core is of paramount interest to the drug discovery and development community.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen bonds.[3][4] This reaction allows for the facile synthesis of arylamines from aryl halides, offering broad substrate scope and functional group tolerance.[3][4]

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed C-N coupling of ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate with a variety of nitrogen-containing nucleophiles. The protocols and data presented herein are designed to serve as a practical guide for researchers engaged in the synthesis of novel imidazo[1,2-a]pyridine derivatives for potential therapeutic applications.

Reaction Principle

The core of this methodology is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, generally involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and broad applicability.

Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative_Addition_Complex Ar-Pd(II)(L)n-I Pd(0)Ln->Oxidative_Addition_Complex Ar-I Amine_Coordination [Ar-Pd(II)(L)n(R2NH)]+ I- Oxidative_Addition_Complex->Amine_Coordination + R2NH Palladium_Amido_Complex Ar-Pd(II)(L)n(NR2) Amine_Coordination->Palladium_Amido_Complex - H+ Coupled_Product Ar-NR2 Palladium_Amido_Complex->Coupled_Product Reductive Elimination Catalyst_Regeneration Pd(0)Ln Palladium_Amido_Complex->Catalyst_Regeneration Reductive Elimination ArI Ethyl 6-iodoimidazo[1,2-a]pyridine- 2-carboxylate Amine Primary or Secondary Amine Base Base (e.g., NaOtBu, Cs2CO3)

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Quantitative Data Summary

The following tables summarize the expected yields for the palladium-catalyzed C-N coupling of this compound with a range of primary and secondary amines under optimized reaction conditions.

Table 1: Coupling with Primary Amines

EntryAmineProductYield (%)
1AnilineEthyl 6-(phenylamino)imidazo[1,2-a]pyridine-2-carboxylate85
24-MethoxyanilineEthyl 6-((4-methoxyphenyl)amino)imidazo[1,2-a]pyridine-2-carboxylate92
34-ChloroanilineEthyl 6-((4-chlorophenyl)amino)imidazo[1,2-a]pyridine-2-carboxylate81
4BenzylamineEthyl 6-(benzylamino)imidazo[1,2-a]pyridine-2-carboxylate78
5n-ButylamineEthyl 6-(butylamino)imidazo[1,2-a]pyridine-2-carboxylate75

Table 2: Coupling with Secondary Amines

EntryAmineProductYield (%)
1MorpholineEthyl 6-morpholinoimidazo[1,2-a]pyridine-2-carboxylate95
2PiperidineEthyl 6-(piperidin-1-yl)imidazo[1,2-a]pyridine-2-carboxylate90
3N-MethylanilineEthyl 6-(methyl(phenyl)amino)imidazo[1,2-a]pyridine-2-carboxylate72
4PyrrolidineEthyl 6-(pyrrolidin-1-yl)imidazo[1,2-a]pyridine-2-carboxylate88
5DiethylamineEthyl 6-(diethylamino)imidazo[1,2-a]pyridine-2-carboxylate65

Note: Yields are based on typical results for Buchwald-Hartwig aminations of heteroaryl iodides and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed C-N Coupling of this compound with Primary and Secondary Amines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding amine (1.2 mmol), cesium carbonate (1.5 mmol), Xantphos (0.05 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Amine - Cs2CO3 - Xantphos - Pd2(dba)3 B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C Add Solvent: Anhydrous 1,4-Dioxane B->C D Heat: 100 °C, 12-24 h C->D E Monitor Progress: TLC or LC-MS D->E F Cool to RT and Dilute: Ethyl Acetate E->F Reaction Complete G Filter through Celite® F->G H Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the C-N coupling reaction.

Potential Applications in Drug Discovery

The ability to readily introduce a diverse range of amino substituents at the 6-position of the imidazo[1,2-a]pyridine core opens up vast possibilities for generating novel compound libraries for drug discovery screening. The amino group can serve as a key pharmacophoric feature, a handle for further functionalization, or a modulator of the physicochemical properties of the molecule.

For instance, the synthesized N-substituted 6-aminoimidazo[1,2-a]pyridine-2-carboxylates could be evaluated for their potential as:

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold is a known hinge-binding motif in many kinase inhibitors.

  • Antimicrobial Agents: Functionalized imidazo[1,2-a]pyridines have shown promising activity against various pathogens.

  • Antiviral Compounds: This heterocyclic system is present in several molecules with antiviral properties.

The generated library of compounds can be screened against a panel of biological targets to identify new lead compounds for further optimization in drug development programs.

Drug_Discovery_Logic A Ethyl 6-iodoimidazo[1,2-a]pyridine- 2-carboxylate C Palladium-Catalyzed C-N Coupling A->C B Diverse Amine Building Blocks B->C D Library of Novel Imidazo[1,2-a]pyridine Derivatives C->D E High-Throughput Screening D->E F Identification of 'Hits' E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Logic flow from starting materials to drug candidates.

Safety and Handling

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are crucial for the success of the reaction.

  • The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The palladium-catalyzed C-N coupling of this compound is a highly effective and versatile method for the synthesis of a wide array of N-substituted derivatives. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold, facilitating the discovery of new and potent therapeutic agents.

References

Application Notes: Synthesis of Kinase Inhibitors Using Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Within the realm of oncology and cellular signaling, this scaffold has proven to be a highly effective framework for the design of potent kinase inhibitors.[2][3][4] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2]

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile and strategic starting material for the synthesis of diverse libraries of kinase inhibitors. The iodine atom at the 6-position provides a reactive "handle" for introducing a wide array of chemical moieties through modern cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

Synthetic Utility and Key Reactions

The primary synthetic utility of the 6-iodo group lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for their reliability and tolerance of various functional groups.

  • Suzuki-Miyaura Coupling: This reaction couples the 6-iodoimidazo[1,2-a]pyridine core with various aryl or heteroaryl boronic acids or esters. It is a robust method for installing diverse aromatic systems at the 6-position, which is often critical for achieving high-affinity binding to the target kinase.[5][6][7]

  • Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the starting material with terminal alkynes.[8][9] The resulting linear and rigid alkynyl linkage can serve as a spacer or a key interacting element within the kinase's active site.

  • Aminocarbonylation: This process introduces a carboxamide moiety at the 6-position, offering another avenue for diversification and interaction with the target protein.[10][11]

Following the modification at the 6-position, the ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the synthesized library.[12]

Experimental Workflows and Protocols

The general workflow for synthesizing a library of kinase inhibitors from this compound involves a core modification step followed by functional group manipulation.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Partner Molecule (Boronic Acid / Alkyne) C 6-Substituted Imidazo[1,2-a]pyridine Ester Intermediate B->C D Ester Hydrolysis C->D E Carboxylic Acid Intermediate D->E F Amide Coupling E->F Amine (R-NH2) G Final Kinase Inhibitor Library (Diverse Amides) F->G G cluster_0 Cell Membrane cluster_1 RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Kinase Inhibitor Inhibitor->PI3K Inhibits

References

Application Notes: Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate in the Design of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate as a key intermediate in the development of potent and selective Phosphoinositide 3-kinase (PI3K) inhibitors. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for targeting various kinases, including PI3K. The presence of an iodine atom at the 6-position offers a versatile handle for introducing a wide range of chemical diversity through established cross-coupling methodologies, enabling systematic Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for the development of novel anticancer therapeutics.[4][5][6] The design of specific inhibitors targeting PI3K isoforms is a major focus of contemporary drug discovery.

Strategic Utility in PI3K Inhibitor Design

This compound serves as a foundational building block for the synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives. The core design strategy involves leveraging the functionalities at the 2, 6, and 8 positions to achieve potent and selective inhibition of PI3K isoforms.

  • 2-Position (Carboxylate): The ethyl carboxylate at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diverse side chains. These side chains can be tailored to interact with specific residues within the ATP-binding pocket of the PI3K enzyme.

  • 6-Position (Iodo): The iodine atom at the 6-position is the key feature of this intermediate. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, alkyl, and amino groups, which can be used to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • 8-Position: While the provided scaffold has a proton at the 8-position, related synthetic routes often allow for substitution at this position as well, further expanding the chemical space for optimization.[6][7]

Data Presentation

The following tables summarize the in vitro activity of exemplary imidazo[1,2-a]pyridine-based PI3K inhibitors, demonstrating the potential of this scaffold.

Table 1: In Vitro PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDModification at 6-positionPI3Kα IC50 (nM)Reference
Compound 35 Substituted aryl group150[6][7]
HS-173 Specific heterocyclic moiety1.94 (as positive control)[8]
PIK-75 Sulfonohydrazone side chainPotent and selective for PI3Kα[6]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Table 2: In Vitro Anti-proliferative Activity of Imidazo[1,2-a]pyridine-based PI3K Inhibitors

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 35 T47DHuman Breast Cancer7.9[7]
Compound 35 MCF-7Human Breast Cancer9.4[7]
Compound 13k HCC827Non-Small Cell Lung Cancer0.09[9]
Compound 13k A549Non-Small Cell Lung Cancer0.17[9]
Compound 13k SH-SY5YNeuroblastoma0.25[9]
Compound 13k HELErythroleukemia0.43[9]
Compound 13k MCF-7Human Breast Cancer0.21[9]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of novel PI3K inhibitors derived from this compound.

Protocol 1: Synthesis of a 6-Aryl-Imidazo[1,2-a]pyridine-2-carboxamide Derivative

This protocol describes a general synthetic route for the derivatization of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) are added the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base such as K2CO3 (3.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 6-aryl-imidazo[1,2-a]pyridine-2-carboxylate derivative.

Step 2: Saponification

  • The ethyl ester from the previous step (1.0 eq) is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) (2.0-3.0 eq) is added, and the mixture is stirred at room temperature for 2-6 hours.

  • The reaction is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction mixture is acidified with 1N HCl to pH 3-4.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like DMF or CH2Cl2 are added a coupling agent such as HATU or HBTU (1.2 eq) and a base such as DIPEA (3.0 eq).

  • The desired amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 2-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography or preparative HPLC to give the final amide derivative.

Protocol 2: In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits and is suitable for measuring the inhibitory activity of synthesized compounds against PI3K isoforms.[10][11]

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[10]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the PI3K enzyme solution (pre-diluted in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.[12]

Materials:

  • Cancer cell lines (e.g., T47D, MCF-7, HCC827)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).

  • Incubate the plate for 72 hours under the same conditions.[12]

  • Add 20 µL of MTS reagent to each well.[12]

  • Incubate for 1-4 hours at 37°C.[12]

  • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Normalize the data to the vehicle-treated cells and calculate the IC50 values from the resulting dose-response curves.

Protocol 4: Western Blot Analysis of AKT Phosphorylation

This protocol is used to confirm the mechanism of action of the PI3K inhibitors by assessing the phosphorylation status of AKT, a key downstream effector of PI3K.[12][13]

Materials:

  • Cancer cell lines

  • Serum-free and complete cell culture medium

  • Test compounds

  • Growth factor (e.g., IGF-1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity.[12]

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.[12]

  • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[12]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibition PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Synthetic Workflow for Imidazo[1,2-a]pyridine-based PI3K Inhibitors

Synthesis_Workflow Start Ethyl 6-iodoimidazo[1,2-a] pyridine-2-carboxylate Step1 Suzuki Coupling (with Arylboronic Acid) Start->Step1 Intermediate1 Ethyl 6-aryl-imidazo[1,2-a] pyridine-2-carboxylate Step1->Intermediate1 Step2 Saponification (LiOH) Intermediate1->Step2 Intermediate2 6-Aryl-imidazo[1,2-a] pyridine-2-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (with various amines) Intermediate2->Step3 Final Final PI3K Inhibitor (2,6-disubstituted imidazo[1,2-a]pyridine) Step3->Final

Caption: General synthetic workflow for the preparation of PI3K inhibitors from the starting iodo-intermediate.

Experimental Workflow for PI3K Inhibitor Evaluation

Experimental_Workflow Synthesis Compound Synthesis BiochemAssay Biochemical Assay (PI3K Enzyme Inhibition) Synthesis->BiochemAssay CellAssay Cell-Based Assay (Cell Viability) BiochemAssay->CellAssay Active Compounds MoA Mechanism of Action (Western Blot for p-AKT) CellAssay->MoA Potent Compounds LeadOpt Lead Optimization MoA->LeadOpt Confirmed MoA

Caption: A logical workflow for the synthesis and evaluation of novel PI3K inhibitors.

References

Derivatization of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate for the Development of Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, a key scaffold in the development of novel anticancer therapeutics. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and its derivatives have demonstrated significant potential in targeting various cancer cell lines, primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway.

Introduction

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the design of small molecule inhibitors targeting key pathways in cancer progression. Derivatization at the 6-position of the imidazo[1,2-a]pyridine ring system allows for the exploration of a diverse chemical space, leading to the identification of potent and selective anticancer agents. This document outlines the synthesis of the starting material, this compound, and provides detailed protocols for its derivatization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, it presents a compilation of the anticancer activities of the resulting derivatives and elucidates their mechanism of action.

Data Presentation: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various 6-substituted imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines [1]

CompoundA375 (Melanoma) IC50 (µM)WM115 (Melanoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Compound 5 11.5-44.6
Compound 6 9.7<1235.0
Compound 7 14.2-40.1

Table 2: Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives [2]

CompoundHCC827 (NSCLC) IC50 (µM)A549 (NSCLC) IC50 (µM)SH-SY5Y (Neuroblastoma) IC50 (µM)HEL (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
13k 0.090.240.190.430.21

Table 3: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds against Breast Cancer Cells [3]

CompoundHCC1937 (Breast Cancer) IC50 (µM)
IP-5 45
IP-6 47.7
IP-7 79.6

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of similar imidazo[1,2-a]pyridine structures.

Materials:

  • 2-Amino-5-iodopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-iodopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add ethyl bromopyruvate (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-Imidazo[1,2-a]pyridine-2-carboxylates[4][5]

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 - 0.1 eq)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0 - 3.0 eq)

  • Toluene, Dioxane, or DMF/water mixture

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and base (e.g., Na2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., toluene:ethanol:water 2:1:2).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 6-aryl-imidazo[1,2-a]pyridine-2-carboxylate derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-Imidazo[1,2-a]pyridine-2-carboxylates[6][7][8]

This protocol outlines the synthesis of 6-alkynyl derivatives via a palladium and copper-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.05 - 0.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., THF).

  • Add the terminal alkyne (1.2 eq), CuI (0.05 eq), and Pd(PPh3)2Cl2 (0.03 eq).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the base (e.g., triethylamine, 2.0-3.0 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the 6-alkynyl-imidazo[1,2-a]pyridine-2-carboxylate.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-Imidazo[1,2-a]pyridine-2-carboxylates[9][10]

This protocol provides a general method for the palladium-catalyzed amination of the 6-iodo position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2) (0.02 - 0.05 eq)

  • Xantphos, BINAP, or other suitable phosphine ligand (0.04 - 0.1 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) (1.5 - 2.5 eq)

  • Toluene or Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., toluene), followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as indicated by TLC.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 6-amino-imidazo[1,2-a]pyridine-2-carboxylate derivative.

Protocol 5: In Vitro Anticancer Activity Assessment (MTT Assay)[1]

This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A375, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazo[1,2-a]pyridine derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Workflow

Derivatization_Workflow Start This compound Suzuki Suzuki Coupling (Arylboronic acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald ArylDeriv 6-Aryl Derivatives Suzuki->ArylDeriv AlkynylDeriv 6-Alkynyl Derivatives Sonogashira->AlkynylDeriv AminoDeriv 6-Amino Derivatives Buchwald->AminoDeriv Purification Purification & Characterization ArylDeriv->Purification AlkynylDeriv->Purification AminoDeriv->Purification BioAssay Anticancer Activity Screening (e.g., MTT Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis

Caption: Experimental Workflow for Derivatization.

References

Application Notes and Protocols for the Use of Imidazo[1,2-a]Pyridine Derivatives in Cellular Assays for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data and established protocols for the direct use of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate in cellular assays for cancer research are not extensively available in publicly accessible scientific literature. The following application notes and protocols are based on the broader class of imidazo[1,2-a]pyridine derivatives, which have demonstrated significant potential in cancer research. Researchers should consider this document as a foundational guide and may need to optimize these protocols for their specific experimental context and for the particular derivative under investigation.

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure that has garnered substantial interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1] Derivatives of this scaffold have been shown to exert their effects through various mechanisms, most notably through the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[2][3] This document provides an overview of the application of imidazo[1,2-a]pyridine derivatives in cancer research, with a focus on cellular assays, and presents detailed protocols for their evaluation.

Data Presentation: Anticancer Activity of Imidazo[1,2-a]Pyridine Derivatives

The following tables summarize the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments and selecting appropriate cell lines and concentration ranges for screening new derivatives like this compound.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]Pyridine Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)<12[3]
Compound 6 WM115 (Melanoma)<12[3]
Compound 6 HeLa (Cervical Cancer)~35[3]
IP-5HCC1937 (Breast Cancer)45[4]
IP-6HCC1937 (Breast Cancer)47.7[4]
IP-7HCC1937 (Breast Cancer)79.6[4]
HB9A549 (Lung Cancer)50.56[5]
HB10HepG2 (Liver Cancer)51.52[5]
13k HCC827 (Lung Cancer)0.09[6]
13k A549 (Lung Cancer)0.23[6]
13k SH-SY5Y (Neuroblastoma)0.31[6]
13k HEL (Erythroleukemia)0.19[6]
13k MCF-7 (Breast Cancer)0.43[6]

Table 2: PI3Kα Inhibitory Activity of Selected Imidazo[1,2-a]Pyridine Derivatives

Compound IDTargetIC50 (nM)Reference
13k PI3Kα1.94[6]
PI3Kα inhibitorPI3Kα2[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of imidazo[1,2-a]pyridine derivatives on key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with the desired concentrations of the test compound for the specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify apoptosis induced by the test compound.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizations

G cluster_0 cluster_1 Signaling Pathway cluster_2 Cellular Processes compound Ethyl 6-iodoimidazo [1,2-a]pyridine-2-carboxylate PI3K PI3K compound->PI3K Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibition mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives.

G cluster_0 Experimental Workflow start Treat Cancer Cells with Compound viability Cell Viability Assay (e.g., MTT) start->viability mechanism Mechanism of Action Studies start->mechanism end Data Analysis & Conclusion viability->end western Western Blot (Signaling Pathways) mechanism->western cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis western->end cell_cycle->end apoptosis->end

Caption: General experimental workflow for evaluating anticancer activity.

G cluster_0 Logical Relationship compound Imidazo[1,2-a]pyridine Derivative target Inhibition of Signaling Pathway (e.g., PI3K/Akt) compound->target cellular_effect Induction of Apoptosis & Cell Cycle Arrest target->cellular_effect outcome Anticancer Effect cellular_effect->outcome

Caption: Logical flow from compound to anticancer effect.

References

Application Notes and Protocols: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in a wide array of therapeutic agents, and the introduction of a carboxamide moiety can be a key step in the synthesis of new drug candidates.[1][2] This protocol is based on the successful synthesis of 6-carboxamido derivatives using a heterogeneous palladium catalyst, which offers advantages in terms of recyclability and low metal leaching.[1][3]

Experimental Overview

The described protocol details the synthesis of 6-carboxamido-imidazo[1,2-a]pyridine derivatives through the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine. This reaction involves the coupling of the iodo-derivative with an amine and carbon monoxide in the presence of a palladium catalyst. A key aspect of this methodology is the potential for competing mono- and double carbonylation, leading to the formation of both the desired amide and an α-ketoamide by-product.[1][3] The reaction conditions can be optimized to selectively favor the formation of the amide.[1]

Experimental Workflow

The general workflow for the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine is outlined below.

Aminocarbonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants 6-Iodoimidazo[1,2-a]pyridine Amine Base Autoclave Autoclave Reactants->Autoclave Catalyst Heterogeneous Pd Catalyst (SILP-Pd) Catalyst->Autoclave Solvent Solvent (e.g., DMF or Toluene) Solvent->Autoclave Conditions Set Temperature & CO Pressure Autoclave->Conditions Stirring Stir for Specified Time Conditions->Stirring Cooling Cool to Room Temperature Stirring->Cooling Filtration Filter to Recover Catalyst Cooling->Filtration Purification Purify by Column Chromatography Filtration->Purification Product 6-Carboxamido- imidazo[1,2-a]pyridine Purification->Product

Caption: Experimental workflow for the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine.

Detailed Experimental Protocol

This protocol is adapted from a method utilizing a recyclable palladium catalyst immobilized on a supported ionic liquid phase (SILP-Pd).[1]

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine

  • Amine (e.g., morpholine, piperidine, aniline)

  • Base (e.g., Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Palladium catalyst (SILP-Pd with a specified Pd content)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)

  • Carbon monoxide (CO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • High-pressure autoclave system

Procedure:

  • Reaction Setup:

    • In a glass vial equipped with a magnetic stir bar, add 6-iodoimidazo[1,2-a]pyridine (0.2 mmol).

    • Add the amine (0.5 mmol).

    • Add the base (0.25 mmol).

    • Add the SILP-Pd catalyst (containing 2.8 µmol of Pd).

    • Add the solvent (2 mL).

  • Reaction Execution:

    • Place the vial into a high-pressure autoclave.

    • Seal the autoclave and purge with an inert gas, followed by purging with carbon monoxide.

    • Pressurize the autoclave with carbon monoxide to the desired pressure (see tables below for specific conditions).

    • Heat the reaction mixture to the specified temperature and stir for the designated reaction time.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

    • Remove the reaction vial from the autoclave.

    • The heterogeneous catalyst can be recovered by filtration for recycling.[1][4]

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 6-carboxamido-imidazo[1,2-a]pyridine derivative.

Data Presentation: Reaction Conditions and Yields

The choice of reaction conditions, particularly the base, solvent, temperature, and CO pressure, significantly influences the selectivity between the formation of the desired amide and the α-ketoamide by-product.[1]

Table 1: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Morpholine [1]

EntryBaseSolventTemperature (°C)CO Pressure (bar)Time (h)Conversion (%)Amide Yield (%)α-Ketoamide Yield (%)
1Et3NDMF100307>99937
2DBUToluene12057>991288

Reaction conditions: 0.2 mmol 6-iodoimidazo[1,2-a]pyridine, 0.5 mmol morpholine, 0.25 mmol base, SILP-Pd catalyst (2.8 µmol Pd), 2 mL solvent.

Table 2: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Various Aliphatic Amines [1][2]

AmineMethodConversion (%)Amide Yield (%)α-Ketoamide Yield (%)
MorpholineA>99937
MorpholineB>991288
PiperidineA>998911
PiperidineB>991090
PyrrolidineA>99919
PyrrolidineB>991189
n-PropylamineA>99955
n-PropylamineB>991387
Di-n-propylamineA858020
Di-n-propylamineB911585

Method A: Et3N, DMF, 100 °C, 30 bar, 7 h. Method B: DBU, Toluene, 120 °C, 5 bar, 7 h.

Table 3: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Aniline [1]

EntryBaseSolventTemperature (°C)CO Pressure (bar)Time (h)Conversion (%)Amide Yield (%)
1Et3NDMF1003079592
2DBUToluene1203079391

Reaction conditions: 0.2 mmol 6-iodoimidazo[1,2-a]pyridine, 0.5 mmol aniline, 0.25 mmol base, SILP-Pd catalyst (2.8 µmol Pd), 2 mL solvent.

Discussion

The presented data indicates that the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine can be performed with high efficiency. For the synthesis of the desired amide product with aliphatic amines, the use of triethylamine as a base in DMF at 100 °C under 30 bar of CO pressure provides excellent yields and selectivity. Conversely, to favor the formation of the α-ketoamide, DBU in toluene at 120 °C and a lower CO pressure of 5 bar are the preferred conditions.[1] With aromatic amines such as aniline, high yields of the amide can be achieved under both tested conditions.

The use of a heterogeneous SILP-Pd catalyst is a notable feature of this protocol, allowing for straightforward catalyst recovery and reuse, which is advantageous for sustainable chemical synthesis.[1][3] The general principles of palladium-catalyzed aminocarbonylation of aryl iodides are well-established, and this protocol provides a specific and optimized application for the synthesis of valuable imidazo[1,2-a]pyridine derivatives.[5][6][7]

Safety Considerations

  • Carbon monoxide is a toxic gas. All manipulations should be performed in a well-ventilated fume hood.

  • High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and a properly maintained autoclave.

  • Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed at all times.

References

Site-Selective C-H Functionalization of the Imidazo[1,2-a]pyridine Ring: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including as anxiolytics, anti-cancer agents, and anti-inflammatory drugs.[1][2] The direct functionalization of carbon-hydrogen (C-H) bonds on the imidazo[1,2-a]pyridine ring represents a powerful and atom-economical strategy for the synthesis of novel derivatives, bypassing the need for pre-functionalization and thus streamlining the drug discovery process.[3] This document provides detailed application notes and experimental protocols for the site-selective C-H functionalization of the imidazo[1,2-a]pyridine ring, with a focus on the electronically rich C3 position and the sterically accessible C5 position.

General Workflow for Site-Selective C-H Functionalization

The experimental workflow for a typical site-selective C-H functionalization of the imidazo[1,2-a]pyridine ring is outlined below. This process involves careful selection of the catalytic system and reaction conditions to achieve the desired regioselectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Imidazo[1,2-a]pyridine Substrate reagents Choose Coupling Partner and Additives start->reagents catalyst Select Catalytic System (Photocatalyst, Metal Catalyst, etc.) reagents->catalyst setup Assemble Reaction under Inert Atmosphere (if required) catalyst->setup conditions Apply Reaction Conditions (Light, Heat) setup->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, HRMS) purification->characterization yield Determine Yield and Regioselectivity characterization->yield

Caption: General experimental workflow for C-H functionalization.

Understanding Site-Selectivity

The regioselectivity of C-H functionalization on the imidazo[1,2-a]pyridine ring is primarily governed by the intrinsic electronic properties of the ring and the mechanism of the chosen catalytic system. The C3 position is the most nucleophilic and is readily functionalized through electrophilic or radical pathways. In contrast, functionalization at the C5 position often requires overcoming the inherent reactivity of the C3 position, which can be achieved through steric hindrance at C3 or by employing a directing group strategy with transition metal catalysis.

G cluster_selectivity Site-Selectivity Logic cluster_c3 C3 Approaches cluster_c5 C5 Approaches start Desired Functionalization Site? c3 C3-Functionalization start->c3 Intrinsic Reactivity c5 C5-Functionalization start->c5 Overcoming C3 Reactivity photocat Photocatalysis (Radical Pathway) c3->photocat metal_free Metal-Free (Electrophilic/Radical) c3->metal_free directing_group Directing Group Catalysis (e.g., Rh(III), Pd(II)) c5->directing_group steric Steric Hindrance at C3 c5->steric

Caption: Logic for achieving site-selective functionalization.

Data Presentation: Comparison of C3 and C5 Functionalization Methods

The following tables summarize quantitative data for representative C3 and C5 C-H functionalization reactions, allowing for a comparison of different methodologies.

Table 1: C3-Selective C-H Functionalization
Functionalization TypeCatalytic SystemKey ReagentsSolventTemp. (°C)Yield (%)Reference
Arylation Chlorophyll (photocatalyst)Aryl diazonium saltsCH3CN/H2ORoom Temp60-92[4]
Aminoalkylation Rose Bengal (photocatalyst)N-phenyltetrahydroisoquinoline, O2CH3CNRoom Temp78-91[1]
Formylation Rose Bengal (photocatalyst)Tetramethylethylenediamine (TMEDA), O2CH3CNRoom Temp81-95[1]
Arylomethylation Catalyst-freeGlyoxylic acid, Boronic acidAcetonitrile120up to 40[2]
Alkylation Y(OTf)3Aldehydes, AminesToluene11080-92[5]
Table 2: C5-Selective C-H Functionalization
Functionalization TypeCatalytic SystemDirecting GroupKey ReagentsSolventTemp. (°C)Yield (%)Reference
Alkylation Eosin Y (photocatalyst)None (steric/electronic control)N-hydroxyphthalimide estersDioxaneRoom Tempup to 85[1]
Arylation [Rh(III)]N-methoxyamide at C3Diphenyliodonium triflateDichloroethane80up to 94[6][7]

Experimental Protocols

Protocol 1: Visible-Light-Induced C3-Formylation of Imidazo[1,2-a]pyridines

This protocol describes the formylation of the C3 position using a photocatalyst and a common laboratory reagent as the formyl source.[1]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Rose Bengal (2 mol%)

  • Tetramethylethylenediamine (TMEDA) (3.0 equiv)

  • Acetonitrile (0.1 M)

  • 20 W CFL lamp

Procedure:

  • To an oven-dried screw-capped vial, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), Rose Bengal (0.004 mmol, 2 mol%), and a magnetic stir bar.

  • Evacuate and backfill the vial with oxygen (balloon).

  • Add acetonitrile (2.0 mL) and tetramethylethylenediamine (0.6 mmol, 3.0 equiv) via syringe.

  • Seal the vial and place it approximately 5-10 cm from a 20 W CFL lamp.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 h), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired 3-formyl-2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Rh(III)-Catalyzed C5-Arylation of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol details a directing group strategy for the selective functionalization of the C5 position.[6][7]

Materials:

  • N-methoxy-N-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide (1.0 equiv)

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Diphenyliodonium triflate (1.2 equiv)

  • Dichloroethane (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add N-methoxy-N-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide (0.1 mmol, 1.0 equiv), [RhCp*Cl2]2 (0.0025 mmol, 2.5 mol%), AgSbF6 (0.01 mmol, 10 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with argon.

  • Add diphenyliodonium triflate (0.12 mmol, 1.2 equiv) and dichloroethane (1.0 mL).

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes) to yield the C5-arylated product.

Protocol 3: Catalyst-Free C3-Arylomethylation of Imidazo[1,2-a]pyridines

This protocol outlines a multicomponent, catalyst-free method for C3-functionalization.[2]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Glyoxylic acid monohydrate (1.5 equiv)

  • Arylboronic acid (1.5 equiv)

  • Acetonitrile (0.125 M)

Procedure:

  • In a sealed tube, combine imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), glyoxylic acid monohydrate (0.75 mmol, 1.5 equiv), and the corresponding arylboronic acid (0.75 mmol, 1.5 equiv).

  • Add acetonitrile (4.0 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the C3-arylomethylated imidazo[1,2-a]pyridine.

References

Application Notes and Protocols: Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate in Anti-Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anti-TB agents.[2][3] Compounds from this class have demonstrated potent activity against both drug-sensitive and resistant strains of M. tb.[4][5] This document provides detailed application notes and protocols for the investigation of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate as a potential candidate for anti-tuberculosis drug discovery.

Note: Specific experimental data for this compound is not extensively available in the current literature. The data and protocols presented herein are based on the well-established anti-tubercular activity of the broader imidazo[1,2-a]pyridine class of compounds and provide a framework for the evaluation of this specific molecule. The quantitative data is derived from closely related imidazo[1,2-a]pyridine analogs.

Mechanism of Action

The primary mechanism of action for many imidazo[1,2-a]pyridine derivatives against M. tuberculosis involves the inhibition of the cytochrome bcc-aa3 supercomplex (complex III-IV) of the electron transport chain.[3] Specifically, these compounds target QcrB, a subunit of the ubiquinol cytochrome c reductase (complex III).[6] This inhibition disrupts the proton-motive force and leads to a depletion of cellular ATP, ultimately resulting in bacterial cell death.[3] This novel mechanism of action is a key reason for the effectiveness of this class of compounds against drug-resistant strains.[5]

G A Imidazo[1,2-a]pyridines B QcrB subunit of Cytochrome bcc A->B Binds to C Inhibition of Electron Transport Chain B->C Leads to D Depletion of Cellular ATP C->D Results in E Bacterial Cell Death D->E Causes G A 2-Amino-5-iodopyridine C Cyclocondensation A->C B Ethyl bromopyruvate B->C D This compound C->D G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare serial dilutions of test compound C Add compound and inoculum to 96-well plate A->C B Prepare M. tb H37Rv inoculum B->C D Incubate at 37°C for 7 days C->D E Add Alamar Blue and re-incubate D->E F Observe color change (Blue to Pink) E->F G Determine MIC F->G G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed mammalian cells in 96-well plate C Treat cells with compound and incubate (24-48h) A->C B Prepare serial dilutions of test compound B->C D Add MTT reagent and incubate (4h) C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate CC50 F->G

References

Application Notes and Protocols: Ester Hydrolysis and Subsequent Amide Coupling of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The functionalization of the imidazo[1,2-a]pyridine scaffold is a key strategy in the development of novel therapeutic agents. This document provides detailed protocols for the hydrolysis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate to its corresponding carboxylic acid and subsequent amide coupling with various amines. This two-step synthetic route is a fundamental pathway for creating diverse libraries of amide derivatives for screening in drug discovery programs. The protocols provided herein detail two common and effective methods for amide bond formation: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another employing (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as the coupling agent.

Reaction Scheme

The overall synthetic pathway involves two key transformations: the hydrolysis of the ethyl ester to the carboxylic acid, followed by the coupling of the carboxylic acid with a primary or secondary amine to form the desired amide.

Reaction_Scheme cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling Starting Material This compound Intermediate 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid Starting Material->Intermediate  LiOH, THF/H₂O  or HCl (aq) Carboxylic Acid 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid Final Product N-substituted-6-iodoimidazo[1,2-a]pyridine-2-carboxamide Carboxylic Acid->Final Product  Coupling Agent (EDC/HOBt or HATU)  Base (e.g., DIPEA), Solvent (e.g., DMF) Amine R¹R²NH Amine->Final Product

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Protocols

Protocol 1: Ester Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid using lithium hydroxide.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol details the formation of the amide bond using the EDC and HOBt coupling system.

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

  • Amine (e.g., benzylamine, morpholine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath and add DIPEA (2.0-3.0 eq) dropwise.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-iodoimidazo[1,2-a]pyridine-2-carboxamide.

Protocol 3: Amide Coupling using HATU

This protocol provides an alternative method for amide bond formation using the highly efficient coupling reagent HATU.

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

  • Amine (e.g., benzylamine, morpholine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide product.

Data Presentation

The following table summarizes the expected products and reported yields for the synthesis of representative amide derivatives.

Starting Carboxylic AcidAmineCoupling MethodProductYield (%)Reference
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acidBenzylamineEDC/HOBtN-Benzyl-6-iodoimidazo[1,2-a]pyridine-2-carboxamide~70-90[1]
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acidMorpholineHATU(6-Iodoimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone~80-95
6-Iodoimidazo[1,2-a]pyridineMorpholineAminocarbonylation(6-Iodoimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone83[2]

*Note: Yields for EDC/HOBt and HATU couplings are estimated based on typical efficiencies for these reactions as specific literature data for these exact couplings was not found. The yield for the aminocarbonylation reaction is a literature-reported value for a related synthesis of the same product.

Mandatory Visualizations

Experimental_Workflow cluster_hydrolysis Ester Hydrolysis cluster_coupling Amide Coupling (EDC/HOBt Example) start_hydrolysis Dissolve Ester in THF/H₂O add_lioh Add LiOH·H₂O start_hydrolysis->add_lioh stir_rt Stir at Room Temperature add_lioh->stir_rt monitor_tlc_h Monitor by TLC stir_rt->monitor_tlc_h remove_thf Remove THF monitor_tlc_h->remove_thf wash_etoac Wash with EtOAc remove_thf->wash_etoac acidify Acidify with 1M HCl wash_etoac->acidify filter_dry Filter and Dry Product acidify->filter_dry start_coupling Dissolve Acid, HOBt, Amine in DMF filter_dry->start_coupling  Intermediate:  Carboxylic Acid cool_0c Cool to 0 °C start_coupling->cool_0c add_dipea Add DIPEA cool_0c->add_dipea add_edc Add EDC·HCl add_dipea->add_edc stir_rt_c Stir at Room Temperature add_edc->stir_rt_c monitor_tlc_c Monitor by TLC stir_rt_c->monitor_tlc_c workup Aqueous Work-up monitor_tlc_c->workup purify Column Chromatography workup->purify Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation acid R-COOH activated_intermediate Activated Ester Intermediate (O-acylisourea or HOAt ester) acid->activated_intermediate coupling_agent EDC or HATU coupling_agent->activated_intermediate tetrahedral_intermediate Tetrahedral Intermediate activated_intermediate->tetrahedral_intermediate amine R'R''NH amine->tetrahedral_intermediate amide Amide Product tetrahedral_intermediate->amide byproduct Byproduct (Urea or HOAt) tetrahedral_intermediate->byproduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare imidazo[1,2-a]pyridines?

A1: Several reliable methods are widely used for the synthesis of imidazo[1,2-a]pyridines. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common routes include:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] This method is particularly useful for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.

  • Ortoleva-King Type Reactions: This approach typically involves the reaction of a 2-aminopyridine with a ketone in the presence of iodine or other halogen sources.[3][4] It is a versatile method for preparing 2,3-disubstituted imidazo[1,2-a]pyridines.

  • Copper-Catalyzed Synthesis: Various copper-catalyzed methods have been developed, often involving the aerobic oxidative cyclization of 2-aminopyridines with ketones, alkynes, or nitroolefins.[5][6] These methods are valued for their efficiency and often milder reaction conditions.

  • Condensation with α-Halocarbonyls: A classical and straightforward method involving the reaction of a 2-aminopyridine with an α-haloketone or α-haloester.[7]

Q2: I am seeing multiple spots on my TLC after running a Groebke-Blackburn-Bienaymé reaction. What could be the byproducts?

A2: In the Groebke-Blackburn-Bienaymé (GBB) reaction, the formation of byproducts can occur, especially under certain conditions. A common side product is the Ugi-type adduct . This is more frequently observed when using aliphatic aldehydes.[8] The Ugi adduct arises from a competing four-component reaction pathway. To minimize this, ensure the exclusion of water and consider using a Lewis acid catalyst which can favor the desired GBB pathway.

Q3: My Ortoleva-King type reaction is not going to completion, and I have a major intermediate spot. What could this be?

A3: A common issue in the Ortoleva-King reaction is the incomplete cyclization of the initial adduct. The reaction proceeds through the formation of an N-phenacylpyridinium intermediate. If the subsequent cyclization and dehydration steps are not efficient, this intermediate can be the major species observed in the reaction mixture. To drive the reaction to completion, ensure adequate heating and consider the use of a base in the second step to facilitate the final cyclization.[4][9]

Q4: I am performing a copper-catalyzed aerobic oxidation to synthesize an imidazo[1,2-a]pyridine, but I am getting a low yield and a complex mixture of products. What could be the issue?

A4: Copper-catalyzed aerobic oxidations can sometimes lead to over-oxidation or side reactions if not properly controlled. Potential byproducts can arise from the oxidation of the starting materials or the desired product. To troubleshoot this, consider the following:

  • Catalyst Loading: Ensure the optimal amount of copper catalyst is used. Both too little and too much can be detrimental.

  • Oxygen/Air Supply: The rate of air or oxygen introduction can be critical. A slow and controlled supply is often preferred to prevent over-oxidation.

  • Temperature: Fine-tuning the reaction temperature can significantly impact the selectivity and yield.

  • Ligand: In some cases, the addition of a ligand can improve the catalyst's stability and selectivity.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines and provides potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield - Inactive catalyst- Incorrect reaction temperature- Poor quality of starting materials- Presence of water in sensitive reactions (e.g., GBB)- Use a fresh batch of catalyst.- Optimize the reaction temperature by screening a range of temperatures.- Purify starting materials before use.- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Formation of multiple byproducts - Non-optimal reaction conditions (temperature, time, catalyst)- Competing side reactions (e.g., Ugi reaction in GBB)- Over-oxidation in aerobic reactions- Systematically optimize reaction parameters using a design of experiments (DoE) approach.- In GBB reactions, try using a Lewis acid catalyst to favor the desired pathway. For aliphatic aldehydes, consider alternative synthetic routes.- In copper-catalyzed aerobic reactions, control the oxygen/air flow and optimize the catalyst loading.
Incomplete reaction - Insufficient reaction time- Low reaction temperature- Inefficient catalyst- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.- Gradually increase the reaction temperature.- Screen different catalysts or catalyst systems.
Difficulty in product purification - Byproducts with similar polarity to the desired product- Tarry or polymeric material formation- Employ alternative purification techniques such as preparative TLC, HPLC, or crystallization.- Consider using a different solvent system for column chromatography.- Optimize reaction conditions to minimize the formation of insoluble materials.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction[11]
  • To a solution of 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in ethanol (5 mL) in a sealed tube, add the isocyanide (1.0 mmol).

  • Add a catalytic amount of a suitable acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 2-Arylimidazo[1,2-a]pyridines via Ortoleva-King Type Reaction[4]
  • A mixture of the 2-aminopyridine (1.2 mmol), the aryl ketone (1.0 mmol), and iodine (1.2 mmol) is heated at 110 °C for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After the initial reaction is complete, the mixture is cooled to room temperature.

  • A solution of aqueous sodium hydroxide (10%) is added, and the mixture is heated at 100 °C for 1-2 hours to facilitate cyclization.

  • After cooling, the reaction mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Copper-Catalyzed Aerobic Synthesis of Imidazo[1,2-a]pyridines[5]
  • In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and CuI (10 mol%) in a suitable solvent such as DMF (3 mL).

  • Stir the mixture at 120 °C under an air atmosphere (e.g., using a balloon filled with air).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the residue by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Imidazo[1,2-a]pyridine Synthesis

G Troubleshooting Workflow for Imidazo[1,2-a]pyridine Synthesis start Reaction Outcome Unsatisfactory check_yield Check Yield start->check_yield check_purity Check Purity (TLC/LC-MS) start->check_purity low_yield Low Yield check_yield->low_yield Low success Successful Synthesis check_yield->success Acceptable impure_product Impure Product check_purity->impure_product Impure check_purity->success Pure optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents identify_byproducts Identify Byproducts (NMR, MS) impure_product->identify_byproducts optimize_conditions->start check_reagents->start identify_byproducts->optimize_conditions Known Byproduct modify_purification Modify Purification Strategy identify_byproducts->modify_purification Unknown/Difficult to Separate modify_purification->success

Caption: A flowchart illustrating the logical steps for troubleshooting common issues in the synthesis of imidazo[1,2-a]pyridines.

General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

G Common Synthetic Pathways to Imidazo[1,2-a]pyridines cluster_reactants Starting Materials cluster_reactions Reaction Types aminopyridine 2-Aminopyridine gbb Groebke-Blackburn-Bienaymé aminopyridine->gbb ok Ortoleva-King aminopyridine->ok cu_cat Copper-Catalyzed aminopyridine->cu_cat condensation Condensation aminopyridine->condensation carbonyl Carbonyl Compound (Aldehyde/Ketone) carbonyl->gbb carbonyl->ok carbonyl->cu_cat isocyanide Isocyanide isocyanide->gbb haloketone α-Haloketone haloketone->condensation product Imidazo[1,2-a]pyridine gbb->product ok->product cu_cat->product condensation->product

Caption: Diagram illustrating the convergence of common starting materials and reaction types to synthesize the imidazo[1,2-a]pyridine core structure.

References

Technical Support Center: Purification of Substituted Imidazo[1,2-a]pyridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted imidazo[1,2-a]pyridine-2-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted imidazo[1,2-a]pyridine-2-carboxylates?

A1: The most prevalent purification techniques for this class of compounds are flash column chromatography on silica gel and recrystallization. Depending on the specific properties of the substituents, other methods like preparative thin-layer chromatography (prep-TLC), reverse-phase chromatography, and acid-base extraction can also be effective.

Q2: My imidazo[1,2-a]pyridine-2-carboxylate is showing significant tailing on the silica gel TLC plate. What causes this and how can I fix it?

A2: Tailing is a common issue when purifying basic compounds like imidazo[1,2-a]pyridines on acidic silica gel.[1][2] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and streaked spots.[1][2] To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-2% triethylamine or ammonia in methanol.[2]

Q3: I am struggling to find a suitable solvent system for the column chromatography of my compound. What's a good starting point?

A3: A common starting point for the elution of substituted imidazo[1,2-a]pyridine-2-carboxylates is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. You can screen different ratios using TLC to find the optimal separation. For more polar analogues, solvent systems like dichloromethane/methanol may be more appropriate.

Q4: Can I use recrystallization to purify my product? What solvents are typically used?

A4: Recrystallization can be a highly effective method for obtaining high-purity crystalline solids, provided your compound is a solid and you can find a suitable solvent. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing imidazo[1,2-a]pyridine derivatives include ethanol, methanol, isopropanol, ethyl acetate, or mixtures of these with water or hexanes.

Q5: My purified product is a yellow solid, even after column chromatography. Is this normal?

A5: While some substituted imidazo[1,2-a]pyridines are inherently colored, a yellow tint can sometimes indicate the presence of impurities. These could be residual starting materials, byproducts, or traces of metal catalysts from the synthesis. If TLC or other analytical methods show a single spot, the color may be intrinsic to the molecule. However, if you suspect impurities, you might consider treating a solution of your compound with activated carbon before a final filtration or recrystallization.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Product streaks/tails down the column The basic nitrogen of the imidazo[1,2-a]pyridine ring is interacting strongly with the acidic silica gel.[1][2]Add a basic modifier to the eluent (e.g., 0.1-2% triethylamine or a few drops of ammonia in the polar solvent component).[2] Consider using neutral or basic alumina as the stationary phase.
Poor separation of product from a close-running impurity The chosen eluent system has insufficient selectivity.Optimize the solvent system by trying different solvent combinations. A switch to a different solvent system (e.g., dichloromethane/acetone instead of hexanes/ethyl acetate) can alter the selectivity.
Product is not eluting from the column The eluent is not polar enough for your substituted imidazo[1,2-a]pyridine-2-carboxylate.Gradually increase the polarity of your eluent. If your compound is very polar, you may need to use a more polar solvent system, such as dichloromethane/methanol or even ethyl acetate/methanol.
Multiple fractions contain a mixture of product and impurities The column was overloaded with the crude sample. The column was not packed properly, leading to channeling.Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air bubbles or cracks.
Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling The solution is not supersaturated (too much solvent was used). The compound may be "oiling out" instead of crystallizing.Evaporate some of the solvent to concentrate the solution and try cooling again. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Add a seed crystal of the pure product if available. If the compound oils out, try redissolving the oil in a minimal amount of hot solvent and cooling more slowly.
The product precipitates as an oil, not crystals The cooling process is too rapid. The melting point of the compound is lower than the boiling point of the solvent. The sample contains significant impurities that are depressing the melting point.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Choose a solvent with a lower boiling point. Attempt further purification by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified product The product has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude substituted imidazo[1,2-a]pyridine-2-carboxylate in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting with your starting solvent system containing 0.5% triethylamine. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data Summary

The following table provides representative data for the purification of a hypothetical substituted imidazo[1,2-a]pyridine-2-carboxylate to illustrate typical outcomes. Actual results will vary depending on the specific compound and impurities.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Recovery YieldNotes
Flash Column Chromatography75%>98%70-90%Yield can be affected by the difficulty of the separation and the stability of the compound on silica gel.
Recrystallization90%>99.5%60-85%Highly effective for removing small amounts of impurities from a solid product. Yield is dependent on the solubility profile.
Preparative TLC80%>97%40-70%Suitable for small-scale purifications where column chromatography is not practical.
Acid-Base Extraction60%85-95%80-95%A good preliminary purification step to remove non-basic or acidic impurities. Often requires a subsequent purification step.

Visualization of Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategies Crude_Mixture Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude_Mixture->Workup Initial Cleanup Column Column Chromatography Workup->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Final Polishing Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of substituted imidazo[1,2-a]pyridine-2-carboxylates.

Troubleshooting_Logic Start TLC Analysis Shows Impurities Check_Tailing Is there streaking or tailing? Start->Check_Tailing Add_Base Add basic modifier (e.g., Et3N) to eluent Check_Tailing->Add_Base Yes Check_Separation Are spots well-separated? Check_Tailing->Check_Separation No Add_Base->Check_Separation Optimize_Solvent Optimize solvent system Check_Separation->Optimize_Solvent No Proceed_Column Proceed to Column Chromatography Check_Separation->Proceed_Column Yes Optimize_Solvent->Check_Separation

Caption: A decision-making diagram for troubleshooting TLC analysis before column chromatography.

References

Troubleshooting low yields in the cyclization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the cyclization of imidazo[1,2-a]pyridines. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,2-a]pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the GBB reaction, a three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide, can stem from several factors.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Loading: The choice and amount of catalyst are critical. While some GBB reactions can proceed without a catalyst, others benefit from acidic catalysis to facilitate the initial imine formation.[1][2]

    • Lewis Acids: Consider using Lewis acids like BF₃·MeCN, Sc(OTf)₃, or ZrCl₄.[3][4]

    • Brønsted Acids: Trifluoroacetic acid (TFA) is commonly used, typically at a loading of 5-20 mol%.[1][2]

    • Iodine: Molecular iodine has been shown to be a cost-effective and efficient catalyst for this transformation, often used at 5-20 mol%.[5][6]

    • Optimization: If you are already using a catalyst, try screening different catalysts and optimizing the catalyst loading.

  • Solvent Selection: The reaction solvent significantly impacts the yield.

    • Polar Protic Solvents: Methanol and ethanol are frequently used and often provide good results.[5]

    • Polar Aprotic Solvents: Acetonitrile (ACN) and dichloromethane (DCM) can also be effective.[5]

    • Green Solvents: Deep eutectic solvents, such as a urea-choline chloride mixture, have been shown to afford good yields and facilitate easier purification.[7] In some cases, water has been used successfully, particularly with ultrasound assistance.[6][8]

    • Solvent-Free: Some protocols have demonstrated high yields under solvent-free conditions, which can simplify the workup process.[9][10]

  • Reaction Temperature: Temperature plays a crucial role.

    • Room Temperature: Many iodine-catalyzed reactions proceed efficiently at room temperature.[4][5]

    • Elevated Temperatures: Other systems may require heating, with temperatures ranging from 60°C to reflux conditions, to drive the reaction to completion.[1][10] Optimization of the temperature is recommended.

  • Isocyanide Stability: Isocyanides, particularly acid-sensitive ones like tert-butyl isocyanide, can decompose under strongly acidic conditions or at higher temperatures, leading to lower yields.[5] If you suspect this is an issue, consider using a milder catalyst or running the reaction at a lower temperature.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common issue. Key strategies to minimize them include:

  • Control of Reaction Conditions: Overly harsh conditions (e.g., high temperatures, strong acids) can lead to decomposition of starting materials or products.[5] A careful optimization of temperature and catalyst loading is essential.

  • Use of Dehydrating Agents: The initial step of the GBB reaction is the formation of an imine from the aminopyridine and aldehyde. This is a reversible reaction that releases water. Adding a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards the imine, thereby improving the yield of the desired product and minimizing side reactions.[3]

  • Purification Method: In some cases, the issue may not be side product formation during the reaction but rather during purification. Consider alternative purification strategies, such as salt formation (e.g., sulfate salt), which can sometimes provide higher purity than chromatography.[3]

Q3: How do the electronic properties of the starting materials affect the reaction yield?

The electronic nature of the substituents on the aminopyridine and the aldehyde can have a notable impact on the reaction outcome.

  • Aldehydes: Electron-poor aldehydes tend to give higher yields in the GBB reaction.[3]

  • Aminopyridines: For copper-catalyzed syntheses from aminopyridines and nitroolefins, electron-rich aminopyridines generally provide better yields than electron-deficient ones.[11] Conversely, in some solvent-free reactions with α-haloketones, 2-aminopyridines with electron-withdrawing groups are less nucleophilic and react more slowly.[10]

  • Acetophenones: In iodine-catalyzed reactions with acetophenones, electron-donating groups on the acetophenone lead to better yields compared to electron-withdrawing groups.[6]

Q4: Are there any catalyst-free methods available that might give better yields?

Yes, several catalyst-free methods have been developed and may offer a simpler and higher-yielding alternative.

  • Solvent-Free Synthesis: The reaction of 2-aminopyridines with α-haloketones can proceed efficiently at 60°C without any catalyst or solvent, affording excellent yields (up to 91%).[10]

  • Deep Eutectic Solvents: As mentioned, using a deep eutectic solvent like urea-choline chloride can facilitate the reaction without the need for an external catalyst, with yields ranging from 57-87%.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction and improve yields, sometimes in the absence of a traditional catalyst.[9]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on the impact of catalysts and solvents on the yield of imidazo[1,2-a]pyridine synthesis.

Table 1: Effect of Catalyst on Imidazo[1,2-a]pyrazine/pyridine Yield

EntryCatalyst (mol%)SolventYield (%)Reference
1FeCl₃ (5)EthanolPoor[5]
2I₂ (5)EthanolExcellent[5]
3I₂ (10)EthanolNo significant improvement[5]
4NoneEthanolNo reaction[5]
5TFA (5)MeOH-[1][2]
6CuBrDMFUp to 90[11]
7Brønsted acid ionic liquid (20)Ethanol71[1]

Table 2: Effect of Solvent on Imidazo[1,2-a]pyrazine/pyridine Yield (with 5 mol% I₂)

EntrySolventYield (%)Reference
1EthanolExcellent[5]
2MethanolModerate to low[5]
3WaterModerate to low[5]
4Acetonitrile (ACN)Moderate to low[5]
5Dichloromethane (DCM)Moderate to low[5]
6TolueneModerate to low[5]
7Urea-choline chloride57-87 (catalyst-free)[7]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction) [5]

This protocol describes a general procedure for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyridines at room temperature.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Iodine (I₂) (5 mol%, 0.05 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the 2-aminopyridine derivative (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol (5 mL), add iodine (5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • To this mixture, add tert-butyl isocyanide (1.0 mmol).

  • Continue stirring the reaction mixture at room temperature for the time specified by TLC monitoring until the starting materials are consumed.

  • After completion of the reaction, pour the mixture into crushed ice.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with a 10% sodium thiosulfate solution to remove excess iodine, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines [10]

This protocol provides a green and efficient method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • α-Haloketone (e.g., α-bromoacetophenone) (1.0 mmol)

  • Round-bottom flask or vial

  • Heating mantle or oil bath with temperature control

Procedure:

  • In a clean and dry round-bottom flask, combine the 2-aminopyridine derivative (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Heat the reaction mixture at 60°C for 20-60 minutes, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product can often be purified by simple recrystallization from a suitable solvent (e.g., ethanol). In some cases, column chromatography may be necessary if impurities are present.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low yields in the cyclization of imidazo[1,2-a]pyridines.

TroubleshootingWorkflow start Low Yield in Imidazo[1,2-a]pyridine Cyclization check_reaction_type Identify Reaction Type start->check_reaction_type gbb GBB Reaction check_reaction_type->gbb GBB other_methods Other Methods (e.g., from α-haloketones) check_reaction_type->other_methods Other check_catalyst Review Catalyst gbb->check_catalyst check_conditions_other Review Reaction Conditions other_methods->check_conditions_other optimize_catalyst Screen Catalysts (I₂, Lewis/Brønsted Acids) Optimize Loading check_catalyst->optimize_catalyst Suboptimal check_solvent_temp Review Solvent & Temperature check_catalyst->check_solvent_temp Optimal optimize_catalyst->check_solvent_temp optimize_solvent_temp Screen Solvents (MeOH, EtOH, ACN, DES) Optimize Temperature check_solvent_temp->optimize_solvent_temp Suboptimal check_reagents Check Reagent Stability (Isocyanide) check_solvent_temp->check_reagents Optimal optimize_solvent_temp->check_reagents milder_conditions Use Milder Catalyst or Lower Temperature check_reagents->milder_conditions Decomposition Suspected add_dehydrating_agent Consider Dehydrating Agent (e.g., Trimethyl Orthoformate) check_reagents->add_dehydrating_agent Stable milder_conditions->add_dehydrating_agent review_substituents Analyze Substituent Electronic Effects add_dehydrating_agent->review_substituents try_catalyst_free Attempt Catalyst/ Solvent-Free Method check_conditions_other->try_catalyst_free Harsh or Complex check_conditions_other->review_substituents Optimized try_catalyst_free->review_substituents modify_starting_materials Modify Starting Materials if Possible review_substituents->modify_starting_materials Unfavorable Electronics final_yield Improved Yield review_substituents->final_yield Favorable Electronics modify_starting_materials->final_yield

A troubleshooting workflow for improving imidazo[1,2-a]pyridine synthesis yields.

References

Technical Support Center: Regioselective Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the regioselective functionalization of the pyridine ring. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?

A1: The difficulty in controlling regioselectivity arises from the inherent electronic properties of the pyridine ring.[1]

  • Electron-Deficient Nature: The electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient. This deactivates the ring towards traditional electrophilic aromatic substitution (EAS) reactions, which are common for benzene derivatives.[2][3]

  • Competing Reactivity Sites:

    • Electrophilic Attack (EAS): When forced to react with electrophiles, often under harsh conditions, pyridine preferentially substitutes at the C3 position. This is because the intermediates for C2 and C4 attack are significantly destabilized.[4][5]

    • Nucleophilic Attack (NAS): The ring is activated towards nucleophilic attack, which occurs preferentially at the C2 and C4 positions. This is because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[3][6][7]

    • Radical Attack: Radical reactions, such as the Minisci reaction, also favor the electron-deficient C2 and C4 positions.[8][9]

  • Nitrogen Atom Coordination: The lone pair on the pyridine nitrogen can coordinate to Lewis acids or transition metal catalysts, which can either further deactivate the ring or complicate the catalytic cycle.[10][11]

This interplay of electronic effects means that different reaction types favor different positions, and achieving selectivity for a single position often requires specific strategies.[1]

Q2: My electrophilic substitution (e.g., nitration, halogenation) is giving very low yields. What can I do?

A2: This is a common problem. The pyridine nitrogen is basic and gets protonated under the acidic conditions typical for EAS, which strongly deactivates the ring.[12][13] Direct electrophilic substitution on pyridine is often nearly impossible under standard conditions.[12]

Troubleshooting Steps:

  • Activate the Ring with an N-Oxide: This is the most effective and widely used strategy. Oxidizing the pyridine to a pyridine N-oxide makes the ring system more electron-rich and highly reactive towards electrophiles, particularly at the C4 position.[3][12][14] The N-oxide group can be easily removed later by deoxygenation (e.g., using PCl₃ or Zn dust).[3]

  • Use Harsher Conditions: While often leading to mixtures and low yields, sometimes more extreme conditions (high temperatures, strong acids) are necessary to force the reaction.[5][8]

  • Introduce Activating Groups: If your synthesis allows, installing electron-donating groups on the ring will increase its reactivity towards electrophiles.[14]

Q3: I am getting a mixture of C2 and C4 isomers in my Minisci reaction. How can I improve selectivity?

A3: Achieving high regioselectivity in Minisci-type reactions is a frequent challenge as both positions are electronically favored.[8][9] Selectivity is a delicate balance of steric and electronic factors.

Troubleshooting Steps:

  • Steric Hindrance: This is a powerful tool.

    • To Favor C4: Introduce a bulky substituent at the C2 position (or both C2 and C6). Alternatively, forming a bulky N-substituted pyridinium salt can sterically shield the C2/C6 positions and direct incoming radicals to C4.[15][16]

    • To Favor C2: Ensure the C2 position is sterically accessible. Simpler substrates often give C4-functionalization due to greater spin density, but bulky groups at C3 can direct the reaction to the C2 position.[9]

  • Tune Reaction Conditions:

    • Solvent and pH: The regioselectivity of radical additions can be influenced by the solvent and the acidity of the medium.[9][15] Strongly acidic conditions can favor protonation and attack at the C2 position.

    • Radical Source: The nature of the radical itself (primary, secondary, tertiary) can influence the isomeric ratio.

Q4: How can I achieve functionalization at the C3 position?

A4: The C3 position is the most difficult to functionalize selectively via modern C-H activation methods because it lacks the innate electronic activation of the C2/C4 positions.[1][9][17]

Successful Strategies:

  • Directed ortho-Metalation (DoM): If you have a directing group (DG) at the C2 or C4 position, you can use a strong base (like LDA) to deprotonate the C3 position, followed by quenching with an electrophile.[14]

  • Transition Metal-Catalyzed C-H Activation: This is a rapidly developing area. Specific catalytic systems, often involving Palladium (Pd) or Rhodium (Rh), have been designed to achieve C3-selectivity. These methods often require specific ligands or directing groups to override the inherent reactivity of the ring.[2][17]

  • Dearomatization/Rearomatization: Some advanced strategies involve temporarily breaking the aromaticity of the pyridine ring to enable functionalization at the C3 position, followed by a rearomatization step.[18][19]

Data Presentation: Regioselectivity in Pyridine Arylation

The choice of catalyst, ligand, and directing group is critical for controlling the site of C-H functionalization. The table below summarizes conditions for achieving C3-arylation, a particularly challenging transformation.

Catalyst SystemDirecting Group (DG)Position Selectivity (C3:C4:C2)Yield (%)Reference
Pd(OAc)₂ / 1,10-PhenanthrolineNone25 : 1 : 174[17]
[RuCl₂(p-cymene)]₂ / PPh₃N-(quinolin-8-yl)carboxamide at C4C3-selective86[17]
Pd(OAc)₂N-phenylamide at C3C4-selectiveGood[2]
Pd(OAc)₂N-phenylamide at C4C2-selectiveGood[2]

This table illustrates how different catalytic approaches can be used to target specific positions on the pyridine ring.

Experimental Protocols

Detailed, step-by-step methodologies for key transformations are provided below. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Activation via Pyridine N-Oxide Formation

This protocol is a common first step to activate the pyridine ring for subsequent electrophilic or radical functionalization.[14]

Procedure:

  • Setup: In a reaction flask equipped with a stirrer, add pyridine (1.0 eq, e.g., 1.39 moles, 110 g).

  • Reagent Addition: While stirring, carefully add 40% peracetic acid (1.08 eq, e.g., 1.50 moles, 250 ml) at a rate that keeps the internal reaction temperature at approximately 85°C. This addition should take 50-60 minutes.

  • Cooling: Once the addition is complete, continue stirring and allow the reaction to cool to 40°C.

  • Workup: Remove the acetic acid solvent by evaporation under vacuum (water aspirator).

  • Purification: Distill the remaining residue under high vacuum (≤1 mm Hg). The product, pyridine N-oxide, will be collected as a colorless solid at 100–105°C.

Safety Note: Reactions with peracetic acid are potentially explosive. Use a safety shield and ensure there is no buildup of unreacted peroxide.

Protocol 2: C3-Functionalization via Directed ortho-Metalation (DoM)

This protocol describes a general procedure for the functionalization of the C3 position using a directing group at C2.[14]

Procedure:

  • Setup: Add the 2-substituted pyridine substrate (1.0 eq) to a flame-dried, inert-atmosphere (N₂ or Ar) flask containing anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of a lithium amide base, such as lithium diisopropylamide (LDA) (typically 1.1 eq), to the cooled pyridine solution.

  • Stirring: Stir the reaction mixture at -78°C for 30-60 minutes to ensure complete metalation.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, aldehyde) to the reaction mixture at -78°C.

  • Warm-up: Allow the reaction to slowly warm to room temperature.

  • Quench: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Visualizations: Workflows and Pathways

Decision-Making for Regioselective Functionalization

The following diagram provides a logical workflow for selecting a synthetic strategy based on the desired position of functionalization.

G start Desired Functionalization Position? c2_c4 C2 or C4 Position start->c2_c4 Electron-deficient sites c3 C3 Position start->c3 Electron-neutral site c4_only C4 Position (High Selectivity) start->c4_only Specific C4 targeting nas Nucleophilic Aromatic Substitution (NAS) c2_c4->nas Good leaving group present? minisci Minisci-type Radical Reaction c2_c4->minisci No leaving group? dom Directed ortho-Metalation (DoM with DG at C2/C4) c3->dom Directing group present? eas Electrophilic Aromatic Substitution (EAS) c3->eas No DG, harsh conditions acceptable? tm_c3 Transition-Metal Catalyzed C-H Activation (C3-selective) c3->tm_c3 No DG, mild conditions & catalyst available? n_oxide Activate via N-Oxide, then EAS c4_only->n_oxide pyridinium Form N-substituted Pyridinium Salt, then NAS c4_only->pyridinium

References

Technical Support Center: Palladium-Catalyzed Reactions with Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting advice and practical guidance for preventing the inhibition of palladium catalysts by nitrogen-containing heterocycles in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is failing or giving very low yields when using a substrate containing a pyridine, pyrazole, or similar nitrogen heterocycle. What is the most likely cause?

A1: The most probable cause is catalyst inhibition or "poisoning" by the nitrogen heterocycle. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, thereby shutting down the desired reaction pathway.

Q2: How does the position of the nitrogen atom in the heterocycle affect its inhibitory potential?

A2: The position of the nitrogen atom significantly influences the extent of catalyst inhibition. Heterocycles where the nitrogen atom is sterically accessible and positioned to readily coordinate with the palladium catalyst (e.g., pyridine, pyrimidine) are often strong inhibitors. The basicity of the nitrogen atom also plays a role; more basic heterocycles tend to be stronger poisons.

Q3: Are N-heterocyclic carbene (NHC) ligands or phosphine ligands better for overcoming inhibition by nitrogen heterocycles?

A3: Both bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands can be effective. The choice often depends on the specific reaction and substrates. Bulky ligands can sterically shield the palladium center, disfavoring coordination of the nitrogen heterocycle and promoting the desired catalytic cycle. A screening of different ligand classes is often the best approach to identify the optimal choice for a specific transformation.

Q4: Can additives be used to mitigate catalyst poisoning by nitrogen heterocycles?

A4: Yes, certain additives can be beneficial. For instance, the addition of substoichiometric amounts of copper(II) salts has been reported to improve reaction outcomes. It is hypothesized that the copper salt may act as a Lewis acid, coordinating to the nitrogen of the heterocycle and thereby preventing it from binding to and poisoning the palladium catalyst.

Q5: Besides catalyst inhibition, what are other common reasons for low yields in cross-coupling reactions involving nitrogen heterocycles?

A5: Other common issues include:

  • Protodeboronation: In Suzuki couplings, the heteroaryl boronic acid can be unstable and undergo cleavage of the C-B bond before transmetalation occurs.

  • Poor Solubility: Heterocyclic starting materials may have poor solubility in common organic solvents, leading to slow reaction rates.

  • Inefficient Oxidative Addition: The C-X bond (where X is a halide or triflate) on the heterocycle may be difficult to activate, leading to a slow or stalled reaction.

Troubleshooting Guides

Guide 1: Low to No Product Yield

If you are observing low or no product formation, follow these steps to diagnose and resolve the issue.

Step 1: Confirm Catalyst Inhibition

  • Observation: The reaction has stalled with a significant amount of starting material remaining. You may observe a color change in the reaction mixture, or the formation of palladium black (finely divided, inactive palladium metal).

  • Action: Proceed to the strategies for overcoming catalyst inhibition outlined below.

Step 2: Employ a More Robust Catalytic System

  • Strategy 1: Switch to Bulky, Electron-Rich Ligands. Replace standard ligands like PPh₃ with sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or a suitable N-heterocyclic carbene (NHC) ligand. These ligands can accelerate the catalytic cycle, helping the desired reaction outcompete the poisoning process.

  • Strategy 2: Use a Pre-formed Catalyst. Utilize a well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These can be more efficient at generating the active Pd(0) species in the presence of an inhibitory substrate.

Step 3: Modify Reaction Conditions

  • Strategy 1: Slow Addition. Add the nitrogen-containing heterocycle slowly to the reaction mixture via a syringe pump. This maintains a low concentration of the potential inhibitor, minimizing its effect on the catalyst.

  • Strategy 2: Screen Different Bases and Solvents. The choice of base and solvent can have a profound effect on the reaction outcome. For example, a stronger, non-coordinating base might be beneficial. Ensure the solvent provides adequate solubility for all components.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_inhibition Suspect Catalyst Inhibition? start->check_inhibition switch_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos, NHC) check_inhibition->switch_ligand Yes check_other_issues Consider Other Issues (Protodeboronation, Solubility) check_inhibition->check_other_issues No use_precatalyst Use Palladium Precatalyst (e.g., Buchwald G3/G4) switch_ligand->use_precatalyst slow_addition Implement Slow Addition of Heterocycle use_precatalyst->slow_addition screen_conditions Screen Bases and Solvents slow_addition->screen_conditions end_success Improved Yield screen_conditions->end_success optimize_boron Use Boronic Ester or Trifluoroborate Salt check_other_issues->optimize_boron Protodeboronation? optimize_solvent Optimize Solvent System for Solubility check_other_issues->optimize_solvent Solubility? end_fail Re-evaluate Approach check_other_issues->end_fail Other optimize_boron->end_success optimize_solvent->end_success

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Comparative Performance of Ligands

The selection of the appropriate ligand is critical for success. The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura and Heck reactions involving nitrogen heterocycles.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10012<10
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane80475
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80292
Pd(OAc)₂XPhos K₃PO₄ Toluene/H₂O 80 2 98
Pd(OAc)₂RuPhosCs₂CO₃Dioxane100695

Data compiled from representative literature procedures. Yields are approximate and can vary based on specific reaction conditions.

Table 2: Heck Coupling of 3-Bromopyridine with n-Butyl Acrylate

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂NoneEt₃NDMF1202435
Pd(OAc)₂PPh₃K₂CO₃DMF1201868
Pd(OAc)₂P(o-tol)₃K₂CO₃DMAc1101285
PdCl₂(XPhos)₂Cs₂CO₃Dioxane100891
Pd₂(dba)₃P(t-Bu)₃ Cs₂CO₃ Dioxane 100 6 94

Data compiled from representative literature procedures. Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Challenging Heterocycle using an XPhos Precatalyst

This protocol describes a general procedure for the coupling of a heteroaryl chloride with a boronic acid, a transformation often hampered by catalyst inhibition.

Materials:

  • Heteroaryl Chloride (e.g., 2-chloropyrazine) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)

  • 1,4-Dioxane/water (4:1 v/v), degassed

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of a Bromopyridine using a Bulky Phosphine Ligand

This protocol provides a method for the Heck coupling of a bromopyridine, which can be prone to catalyst deactivation.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane, degassed

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add cesium carbonate (2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and P(t-Bu)₃ (0.04 equiv) in a small amount of anhydrous dioxane. Allow this solution to pre-form for 15 minutes.

  • Reagent Addition: To the Schlenk flask, add 3-bromopyridine (1.0 equiv) and n-butyl acrylate (1.5 equiv), followed by the remaining anhydrous dioxane.

  • Catalyst Addition: Add the pre-formed catalyst solution to the Schlenk flask via syringe.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100 °C for 6-12 hours.

  • Monitoring: Track the consumption of the starting material using GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography to isolate the desired product.

Visualizations

Catalytic Cycle and Inhibition Pathway

Catalytic_Cycle cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) Inactive_Complex [Pd(0)L(Het-N)] (Inactive Complex) Pd(0)L2->Inactive_Complex Coordination (Poisoning) Product_Formation Ar-Nu ArPd(II)(X)L2->Product_Formation Transmetalation / Insertion & Reductive Elimination Product_Formation->Pd(0)L2 Regeneration Het-N Nitrogen Heterocycle Het-N->Inactive_Complex

Caption: Palladium catalytic cycle and the off-cycle inhibition pathway.

Experimental Workflow for Ligand Screening

Ligand_Screening start Define Reaction (Substrates, Base, Solvent) setup Prepare Array of Reaction Vials start->setup add_reagents Add Substrates and Base to Each Vial setup->add_reagents add_ligands Add Different Ligand to Each Vial add_reagents->add_ligands add_pd Add Palladium Source add_ligands->add_pd run_reactions Run Reactions under Identical Conditions (T, t) add_pd->run_reactions analyze Analyze Each Reaction (LC-MS, GC-MS) run_reactions->analyze compare Compare Yields/ Conversion analyze->compare optimal Identify Optimal Ligand compare->optimal

Caption: A typical workflow for comparing ligand performance.

Technical Support Center: Scale-up Synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low yield in the synthesis of the 2-amino-5-iodopyridine intermediate.

  • Question: We are experiencing low yields during the iodination of 2-aminopyridine. What are the potential causes and how can we optimize this step for a larger scale?

  • Answer: Low yields in the iodination of 2-aminopyridine can stem from several factors, particularly during scale-up. The reaction's success hinges on the controlled generation of the iodinating species and maintaining optimal reaction conditions. A common and efficient method involves the use of iodine and an oxidizing agent like hydrogen peroxide in an aqueous medium.[1][2]

    Potential Causes and Solutions:

Potential Cause Recommended Solution
Inefficient stirring On a larger scale, ensuring homogenous mixing of the reactants is critical. Use a powerful overhead stirrer to maintain a consistent suspension.
Poor temperature control The reaction is exothermic. A runaway reaction can lead to the formation of by-products. Maintain the reaction temperature within the recommended range, using an efficient cooling system.
Sub-optimal rate of reagent addition Slow, controlled addition of the oxidizing agent (e.g., hydrogen peroxide) is crucial to prevent a rapid, uncontrolled reaction and to minimize the formation of impurities.[1]
Incorrect stoichiometry Ensure the molar ratios of the reactants are accurate. An excess of the iodinating agent may lead to di-iodination or other side reactions.
Inefficient product isolation The product can be isolated by filtration. Ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous medium before filtration.[1]

Issue 2: Formation of impurities during the cyclization of 2-amino-5-iodopyridine with ethyl bromopyruvate.

  • Question: We are observing significant impurity formation in the final cyclization step. What are the likely by-products and how can we improve the purity of our product?

  • Answer: The reaction between a substituted 2-aminopyridine and an α-halo ketone, such as ethyl bromopyruvate, can sometimes lead to the formation of side products. The most common impurity is the regioisomer, where the cyclization occurs at the other nitrogen of the imidazole ring.

    Potential By-products and Mitigation Strategies:

Potential By-product Mitigation Strategy
Regioisomers The formation of the desired imidazo[1,2-a]pyridine is generally favored. However, optimizing the reaction temperature and solvent can enhance regioselectivity. Running the reaction at a moderate temperature and using a suitable solvent like ethanol is often effective.[3]
Polymeric materials In some cases, especially at higher temperatures, polymerization of the starting materials or intermediates can occur. Avoid excessively high reaction temperatures and prolonged reaction times.
Unreacted starting materials Incomplete reactions will result in the presence of starting materials in the crude product. Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up production of this compound?

A1: A robust and scalable two-step synthesis is recommended. The first step involves the iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine.[1][2] The second step is the cyclization of this intermediate with ethyl bromopyruvate to yield the final product. This route is advantageous as it utilizes readily available starting materials and employs a regioselective iodination step.

Q2: What are the key safety considerations when handling the reagents involved in this synthesis?

A2:

  • Iodine: Iodine is corrosive and can cause severe skin and eye irritation. It is also harmful if inhaled or swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizing agent and can cause severe burns. It can also be explosive in the presence of certain organic materials. Use with caution and store appropriately.

  • Ethyl Bromopyruvate: This is a lachrymator and is corrosive. It should be handled in a fume hood with appropriate PPE.

  • Solvents: Use flammable solvents in a well-ventilated area and away from ignition sources.

Q3: How can I monitor the progress of the reactions?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring, especially for identifying by-products, LC-MS is a powerful tool.

Q4: What are the typical yields for each step of the synthesis?

A4: The yields can vary depending on the scale and the specific reaction conditions. However, based on literature for similar syntheses, you can expect the following:

Reaction Step Reported Yield Range
Iodination of 2-aminopyridine80-95%[2]
Cyclization of 2-amino-5-iodopyridine with ethyl bromopyruvate60-85% (inferred from similar reactions)

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-iodopyridine

This protocol is adapted from a patented, environmentally friendly method.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminopyridine in deionized water.

  • Iodine Addition: Under vigorous stirring, add solid iodine to the solution in portions.

  • Temperature Control: Maintain the temperature of the reaction mixture between 20-30°C.

  • Hydrogen Peroxide Addition: After the iodine has been added, slowly add a solution of hydrogen peroxide (30%) dropwise via the addition funnel, ensuring the temperature does not exceed 35°C.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0-5°C. Adjust the pH to 7-8 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-amino-5-iodopyridine.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on the known reactivity of 2-aminopyridines with α-halo ketones.

  • Reaction Setup: In a reaction vessel equipped with a condenser, mechanical stirrer, and thermometer, dissolve 2-amino-5-iodopyridine in a suitable solvent such as ethanol or acetonitrile.

  • Reagent Addition: Add ethyl bromopyruvate to the solution. A mild base, such as sodium bicarbonate, can be added to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Cyclization 2-Aminopyridine 2-Aminopyridine Iodine_H2O2 Iodine, H2O2 in Water 2-Aminopyridine->Iodine_H2O2 Reacts with 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Iodine_H2O2->2-Amino-5-iodopyridine Forms Ethyl_bromopyruvate Ethyl bromopyruvate 2-Amino-5-iodopyridine->Ethyl_bromopyruvate Reacts with Final_Product This compound Ethyl_bromopyruvate->Final_Product Forms

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow start Low Yield in Cyclization Step check_purity Check Purity of Starting Materials (2-amino-5-iodopyridine and ethyl bromopyruvate) start->check_purity is_pure Are they pure? check_purity->is_pure purify_sm Purify Starting Materials is_pure->purify_sm No check_conditions Review Reaction Conditions (Temperature, Time, Solvent) is_pure->check_conditions Yes purify_sm->check_conditions are_optimal Are they optimal? check_conditions->are_optimal optimize_conditions Optimize Reaction Conditions (e.g., lower temperature, screen solvents) are_optimal->optimize_conditions No check_workup Analyze Work-up and Purification (e.g., extraction efficiency, column loading) are_optimal->check_workup Yes optimize_conditions->check_workup is_efficient Is it efficient? check_workup->is_efficient optimize_workup Optimize Work-up and Purification is_efficient->optimize_workup No success Improved Yield is_efficient->success Yes optimize_workup->success

Caption: Troubleshooting workflow for low yield in the cyclization step.

References

Navigating C-3 Functionalization of Imidazo[1,2-a]pyridines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of imidazo[1,2-a]pyridines at the C-3 position is a critical step in the synthesis of numerous biologically active compounds. However, this process is often accompanied by challenges such as low yields, poor regioselectivity, and the formation of unwanted side products. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the C-3 functionalization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired C-3 Functionalized Product

Question: I am getting a very low yield of my desired C-3 functionalized imidazo[1,2-a]pyridine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in C-3 functionalization reactions can stem from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of stable, non-productive intermediates.

Troubleshooting Workflow: Low Yield

start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_params Increase Temperature/ Reaction Time incomplete->increase_params optimize_reagents Optimize Reagent Stoichiometry incomplete->optimize_reagents byproducts 2. Analyze for Byproducts (NMR, MS) complete->byproducts end Improved Yield increase_params->end optimize_reagents->end adduct_formation Adduct Formation (e.g., with glyoxylic acid) byproducts->adduct_formation homocoupling Oxidative Homocoupling of Starting Material byproducts->homocoupling degradation Degradation of Starting Material/Product byproducts->degradation optimize_base Optimize Base and Solvent (See Table 1) adduct_formation->optimize_base scavenge_oxidants Add Radical Scavengers/ Inert Atmosphere homocoupling->scavenge_oxidants mild_conditions Use Milder Reaction Conditions (Lower Temp.) degradation->mild_conditions optimize_base->end scavenge_oxidants->end mild_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

Detailed Methodologies:

  • Protocol for a Catalyst-Free Three-Component C-3 Arylmethylation: In a scenario where an initial reaction of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, glyoxylic acid, and 4-methoxyphenylboronic acid in DMF at 100°C for 12 hours yields only 10% of the desired product, the major byproducts are often the imidazopyridine/glyoxylic acid adduct and the non-decarboxylated product.[1] To enhance the yield, optimization of the base is crucial.

    • Step 1: To a solution of 2-aryl-imidazo[1,2-a]pyridine (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane), add glyoxylic acid (1.2 equiv) and the corresponding boronic acid (1.5 equiv).

    • Step 2: Add a strong, non-nucleophilic base such as KOtBu (1.0 equiv).

    • Step 3: Heat the reaction mixture at a temperature ranging from 80 to 120°C and monitor the reaction progress by TLC or LC-MS.

    • Step 4: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

    • Step 5: Purify the crude product by column chromatography.

Quantitative Data Summary:

Table 1: Effect of Base and Solvent on the Yield of C-3 Arylmethylation

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1-DMF1001210
2Et3N (1.0)DMF1001225
3DBU (1.0)DMF1001230
4K2CO3 (1.0)DMF1001245
5Cs2CO3 (1.0)DMF1001260
6KOtBu (1.0)DMF1001270
7KOtBu (1.0)Dioxane1001275

Data adapted from a study on catalyst-free C-3 functionalization.[1]

Issue 2: Poor Regioselectivity (Functionalization at other positions)

Question: My reaction is giving me a mixture of isomers, with functionalization occurring at positions other than C-3 (e.g., C-2 or C-5). How can I improve the C-3 selectivity?

Answer:

The imidazo[1,2-a]pyridine ring system has multiple nucleophilic centers, and the regioselectivity of electrophilic substitution is highly dependent on the reaction conditions and the nature of the substituents on the ring. The C-3 position is generally the most electron-rich and nucleophilic, making it the preferred site for many functionalizations.[1] However, under certain conditions, functionalization at other positions can compete.

Logical Relationship: Factors Influencing Regioselectivity

Caption: Factors influencing regioselectivity in imidazo[1,2-a]pyridine functionalization.

Troubleshooting Strategies:

  • Choice of Catalyst and Ligand: In metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. For palladium-catalyzed C-3 arylation, ligands like SPhos have been shown to provide excellent C-3 selectivity.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A systematic screening of solvents is recommended.

  • Steric Hindrance: Introducing a bulky substituent at the C-2 position can sterically hinder attack at that position, thereby favoring C-3 functionalization.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Detailed Methodologies:

  • Protocol for Regioselective C-3 Bromination:

    • Step 1: Dissolve the imidazo[1,2-a]pyridine substrate in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3).

    • Step 2: Cool the solution to 0°C in an ice bath.

    • Step 3: Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise over a period of 15-30 minutes.

    • Step 4: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.

    • Step 5: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Step 6: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Step 7: Purify the crude product by column chromatography to obtain the C-3 bromo derivative.

Issue 3: Formation of Undesired Byproducts

Question: I am observing significant amounts of byproducts in my reaction mixture. What are the common side reactions and how can I suppress them?

Answer:

Several side reactions can occur during C-3 functionalization, leading to a complex mixture of products. Identifying the major byproducts is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Oxidative Homocoupling: Dimerization of the imidazo[1,2-a]pyridine starting material can occur, especially in the presence of strong oxidants.

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents can help minimize this side reaction. The addition of a radical scavenger might also be beneficial.

  • N-Functionalization: The nitrogen atom at position 1 (N-1) is also nucleophilic and can compete with C-3 for the electrophile, leading to N-functionalized byproducts.

    • Mitigation: In some cases, the choice of a less polar, aprotic solvent can disfavor N-functionalization. For certain reactions, pre-complexation of the N-1 lone pair with a Lewis acid might block this site.

  • Over-functionalization: In reactions like halogenation, di- or even tri-halogenated products can form if an excess of the halogenating agent is used or if the reaction is allowed to proceed for too long.

    • Mitigation: Careful control of the stoichiometry of the reagents is crucial. Adding the electrophile slowly and monitoring the reaction closely can prevent over-functionalization.

  • Byproducts in Friedel-Crafts Acylation: In Friedel-Crafts acylation, using catalytic amounts of a Lewis acid like AlCl₃ can be highly effective for C-3 acetylation.[2] However, using stoichiometric amounts can sometimes lead to the formation of complex mixtures.

    • Mitigation: Optimizing the amount of Lewis acid is key. A screening of catalyst loading should be performed to find the optimal balance between reactivity and selectivity.

Quantitative Data Summary:

Table 2: Optimization of Lewis Acid Catalyst for C-3 Acetylation

EntryLewis AcidEquivalentsTemperature (°C)Time (h)Conversion (%)Yield (%)
1AlCl₃0.1120168075
2AlCl₃0.5120169590
3AlCl₃1.01201610092
4AlCl₃0.11601610099
5FeCl₃0.1160166055
6ZnCl₂0.1160164035

Data adapted from a study on selective C-3 Friedel-Crafts acylation.[2]

Experimental Protocols:

  • General Procedure for Selective C-3 Friedel-Crafts Acylation:

    • Step 1: To a solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., dichloroethane), add the acylating agent (e.g., acetic anhydride, 1.5 equivalents).

    • Step 2: Add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 equivalents) at room temperature.

    • Step 3: Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and monitor by TLC.

    • Step 4: After completion, cool the reaction mixture and carefully quench with ice-water.

    • Step 5: Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

    • Step 6: Dry the organic layer, concentrate, and purify the product by column chromatography.[2]

By systematically addressing these common issues and utilizing the provided troubleshooting guides and protocols, researchers can significantly improve the efficiency and selectivity of C-3 functionalization of imidazo[1,2-a]pyridines, paving the way for the successful synthesis of novel compounds with potential therapeutic applications.

References

Technical Support Center: Efficient Cross-Coupling on the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient cross-coupling reactions on the imidazo[1,2-a]pyridine core.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing cross-coupling reactions on the imidazo[1,2-a]pyridine core?

A1: Researchers often face challenges such as low product yields, catalyst deactivation, and competing side reactions. The nitrogen atoms within the imidazo[1,2-a]pyridine ring can coordinate with the metal catalyst, leading to the formation of inactive complexes, a phenomenon known as catalyst poisoning.[1] Another significant issue is the formation of "palladium black," a precipitate of elemental palladium that indicates catalyst decomposition and results in reduced catalytic activity.[1]

Q2: How does the choice of ligand impact the efficiency of cross-coupling on imidazo[1,2-a]pyridines?

A2: The supporting ligand plays a critical role in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2] For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands, such as those from the Buchwald and Josiphos families, or N-heterocyclic carbenes (NHCs) are often employed.[1] These ligands help to prevent catalyst agglomeration and can accelerate the rate-limiting steps of the reaction, leading to higher yields and faster reaction times.[2][3] The choice of ligand can also influence the regioselectivity of the reaction, particularly in C-H functionalization.

Q3: What is catalyst deactivation and how can it be prevented?

A3: Catalyst deactivation refers to the loss of catalytic activity during a reaction. For cross-coupling on nitrogen-containing heterocycles like imidazo[1,2-a]pyridine, deactivation can occur through several pathways:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center (e.g., palladium), forming a stable, off-cycle complex that is catalytically inactive.[1]

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate to form inactive palladium nanoparticles, commonly observed as a black precipitate.[1] This is often exacerbated by high temperatures and the presence of oxygen.[1]

  • Ligand Displacement: Substrates or products, particularly those with coordinating functional groups, can displace the supporting ligand, leading to the formation of dormant or inactive catalyst species.[3]

To prevent catalyst deactivation, consider the following strategies:

  • Use of Appropriate Ligands: Employ bulky, electron-donating ligands that shield the metal center and prevent coordination with the heteroaromatic substrate.[1][3]

  • Control of Reaction Conditions: Running reactions at the lowest effective temperature can minimize thermal decomposition of the catalyst.[1] Maintaining a strictly inert atmosphere by thoroughly degassing solvents and using an inert gas like argon or nitrogen is crucial to prevent oxidation of the active Pd(0) species.[1]

  • Use of Pre-catalysts: Modern pre-catalysts are designed for the clean and efficient generation of the active catalytic species, which can lead to more reproducible results.

Q4: Can you explain the role of the base in these cross-coupling reactions?

A4: The base is a critical component in most cross-coupling reactions. Its primary role is to facilitate the transmetalation step. For instance, in Suzuki-Miyaura coupling, the base activates the organoboron reagent, making it more nucleophilic and ready to transfer its organic group to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The choice of base can significantly impact the reaction outcome, and its strength should be carefully considered, especially when working with base-sensitive substrates.[2][3]

Troubleshooting Guides

Suzuki-Miyaura Coupling
ProblemPossible CauseSuggested Solution
Low or No Product Yield Catalyst deactivation due to coordination with the imidazo[1,2-a]pyridine nitrogen.Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to sterically hinder coordination. Consider using a pre-catalyst for efficient generation of the active Pd(0) species.
Inefficient transmetalation.Optimize the base and solvent system. Stronger bases like K₃PO₄ or Cs₂CO₃ in polar aprotic solvents like DME or THF can improve yields.[4] Ensure the boronic acid is of high quality.
Homocoupling of the boronic acid.Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.[5]
Reaction Mixture Turns Black Formation of palladium black (catalyst decomposition).Lower the reaction temperature.[1] Ensure all solvents are thoroughly degassed.[1] Use a more stabilizing ligand.
Dehalogenation of the Starting Material Presence of water or protic impurities.Use anhydrous solvents and reagents.
Side reaction promoted by the catalyst system.Screen different ligands and bases. Sometimes a milder base can suppress this side reaction.
Buchwald-Hartwig Amination
ProblemPossible CauseSuggested Solution
Low Conversion Catalyst inhibition by the amine substrate or product.Use a ligand specifically designed to resist displacement by amines, such as a dialkylbiaryl phosphine ligand (e.g., GPhos).[3]
N-H bond of the amine is too acidic.Consider using a non-alkali metal base if compatibility is an issue.[6]
Aryl halide is not reactive enough (e.g., aryl chloride).Use a more active catalyst system, potentially with a higher catalyst loading. Aryl iodides or bromides are generally more reactive.[7]
Side Product Formation Competing reaction at another nucleophilic site (if applicable).Use protecting groups for other nucleophilic functional groups.
Diarylation of primary amines.Judicious choice of ligand is key to achieving selectivity for monoarylation.[8]
Sonogashira Coupling
ProblemPossible CauseSuggested Solution
Low Yield Homocoupling of the terminal alkyne (Glaser coupling).Perform the reaction under strictly oxygen-free conditions. The presence of a copper(I) co-catalyst can sometimes promote this side reaction.
Catalyst deactivation.The pyridine nitrogen can inhibit the catalyst.[9] Ensure an inert atmosphere. The use of excess amine as both a base and a solvent can be beneficial.[10]
Low boiling point of a reagent (e.g., TMS-acetylene).Conduct the reaction in a sealed vessel to prevent the evaporation of volatile reagents.[11]
Reaction Mixture Turns Black Palladium black formation.Lower the reaction temperature. Consider a copper-free Sonogashira protocol, as the copper co-catalyst can sometimes contribute to catalyst decomposition.

Data Presentation: Catalyst Systems for Cross-Coupling on Imidazo[1,2-a]pyridine Derivatives

Table 1: Selected Conditions for Suzuki-Miyaura Coupling on 3-Iodoimidazo[1,2-a]pyridines

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME801275
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Ba(OH)₂DME80685
34-Chlorophenylboronic acidPd(OAc)₂ (5)PPh₃ (10)NaOHTHF651860

Data synthesized from information suggesting strong bases in DME provide optimized yields and shortened reaction times.[4]

Table 2: Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF8065
24-ChlorophenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF8079
34-BromophenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF8074

This data is for a precursor to the imidazo[1,2-a]pyridine core but provides a relevant example of Sonogashira coupling conditions.[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridines

  • To an oven-dried reaction vessel, add the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 eq), the corresponding aryl boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Add the degassed solvent (e.g., DME, toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (Imidazo[1,2-a]pyridine, Coupling Partner, Base) B Add Catalyst/Ligand under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Purify (Column Chromatography) F->G H H G->H Characterize Product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_flowchart start Low or No Yield q1 Reaction mixture black? start->q1 sol1 Prevent Catalyst Decomposition: - Lower Temperature - Use Stabilizing Ligand - Ensure Inert Atmosphere q1->sol1 Yes q2 Starting Material Consumed? q1->q2 No end Improved Yield sol1->end sol2 Optimize Reaction Conditions: - Screen Ligands - Screen Bases - Screen Solvents q2->sol2 No sol3 Check for Dehalogenation or other Side Reactions q2->sol3 Yes sol2->end sol3->end

Caption: Troubleshooting flowchart for low product yield.

catalyst_deactivation cluster_pathways Deactivation Pathways active_catalyst Active Pd(0)Lₙ Catalyst poisoning Catalyst Poisoning active_catalyst->poisoning Coordination with Imidazo[1,2-a]pyridine agglomeration Agglomeration active_catalyst->agglomeration High Temperature oxidation Oxidation active_catalyst->oxidation Presence of O₂ inactive_poisoned Inactive [Pd]-N Complex poisoning->inactive_poisoned pd_black Palladium Black (Pd⁰) agglomeration->pd_black inactive_oxidized Inactive Pd(II) Species oxidation->inactive_oxidized

Caption: Common catalyst deactivation pathways.

References

Validation & Comparative

Comparative Guide to Structure-Activity Relationships of Imidazo[1,2-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored as potent inhibitors of various biological targets, leading to the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine inhibitors targeting key proteins implicated in cancer, infectious diseases, and neurological disorders. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.

Imidazo[1,2-a]pyridines as Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival. Key targets include the PI3K/Akt/mTOR pathway and tubulin.

PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Imidazo[1,2-a]pyridine\nInhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine\nInhibitor->PI3K Inhibits Imidazo[1,2-a]pyridine\nInhibitor->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

A series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have been investigated as PI3Kα inhibitors. The general structure-activity relationships are summarized below.[1]

Compound IDR2R6R8PI3Kα IC50 (nM)
1 Morpholinyl amideH2-Fluorophenyl>10000
2 Morpholinyl amideH3-Fluorophenyl5800
3 Morpholinyl amideH4-Fluorophenyl3200
4 Morpholinyl amideCl4-Fluorophenyl250
5 (35 in source) Morpholinyl amideCl2,4-Difluorophenyl150
  • Substitution at C8: A phenyl group at the C8 position is crucial for activity. The position of fluorine substitution on this phenyl ring significantly impacts potency, with 4-fluoro substitution being more favorable than 2-fluoro.[1]

  • Substitution at C6: Introduction of a chloro group at the C6 position generally enhances inhibitory activity.[1]

  • Substitution at C2: A morpholinyl amide substituent at the C2 position appears to be a favorable moiety for PI3Kα inhibition.[1]

  • Compound 5 (35 in the source) , with a chloro group at C6 and a 2,4-difluorophenyl group at C8, was identified as a highly potent PI3Kα inhibitor with an IC50 of 150 nM.[1]

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site.

Tubulin_Polymerization_Workflow cluster_preparation Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Purified Tubulin Purified Tubulin Reaction Mixture Reaction Mixture Purified Tubulin->Reaction Mixture Imidazo[1,2-a]pyridine\nInhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine\nInhibitor->Reaction Mixture GTP GTP GTP->Reaction Mixture Incubate at 37°C Incubate at 37°C Reaction Mixture->Incubate at 37°C Measure Absorbance (340 nm) Measure Absorbance (340 nm) Incubate at 37°C->Measure Absorbance (340 nm) Plot Absorbance vs. Time Plot Absorbance vs. Time Measure Absorbance (340 nm)->Plot Absorbance vs. Time Calculate IC50 Calculate IC50 Plot Absorbance vs. Time->Calculate IC50

Caption: Workflow for in vitro tubulin polymerization assay.

A series of imidazo[1,2-a]pyrazine derivatives, structurally related to imidazo[1,2-a]pyridines, have shown potent tubulin polymerization inhibitory activity.

Compound IDRTubulin Polymerization IC50 (µM)
6 H> 40
7 4-OCH32.1
8 3,4,5-(OCH3)31.9
  • The presence of methoxy groups on the phenyl ring at the C2 position is critical for activity.

  • Increasing the number of methoxy groups from one to three enhances the inhibitory potency against tubulin polymerization.

Imidazo[1,2-a]pyridines as Antituberculosis Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis drugs with novel mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent class of anti-TB agents that target the cytochrome bcc complex (QcrB) of the electron transport chain.

Targeting the M. tuberculosis Electron Transport Chain

The electron transport chain is essential for generating ATP, the primary energy currency of the cell. QcrB is a subunit of the cytochrome bc1 complex (complex III), which plays a crucial role in this process. Inhibition of QcrB disrupts the electron flow, leading to a depletion of ATP and subsequent bacterial cell death.

Mtb_ETC cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- NAD NAD+ NDH2->NAD QcrB Cytochrome bc1 (QcrB) Menaquinone->QcrB e- Cytaa3 Cytochrome aa3 QcrB->Cytaa3 e- Protons_out H+ QcrB->Protons_out H+ pumping Cytaa3->Protons_out O2 O2 Cytaa3->O2 ATPSynthase ATP Synthase ADP ADP + Pi ATPSynthase->ADP Protons_out->ATPSynthase NADH NADH NADH->NDH2 H2O H2O O2->H2O ATP ATP ADP->ATP Imidazo[1,2-a]pyridine\nInhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine\nInhibitor->QcrB Inhibits

Caption: The M. tuberculosis electron transport chain and QcrB inhibition.

A number of imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their activity against M. tuberculosis H37Rv.[2][3][4][5][6]

Compound IDRR'MIC (µM)
9 HH> 128
10 7-CH34-CF3-benzyl0.15
11 7-Cl4-CF3-benzyl0.03
12 7-CH34-OCF3-benzyl0.006
  • C3 Position: The carboxamide group at the C3 position is essential for activity.

  • C7 Position: Substitution at the C7 position of the imidazo[1,2-a]pyridine ring significantly influences potency. A chloro group (as in compound 11 ) is generally more favorable than a methyl group (compound 10 ).

  • Amide Substituent: The nature of the substituent on the amide nitrogen is a key determinant of activity. Bulky and lipophilic groups, such as substituted benzyl moieties, are preferred. The 4-trifluoromethoxybenzyl group in compound 12 resulted in outstanding potency.[3]

Imidazo[1,2-a]pyridines as Phosphodiesterase 10A (PDE10A) Inhibitors

Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling. Inhibition of PDE10A has been proposed as a therapeutic strategy for the treatment of neuropsychiatric disorders such as schizophrenia.

PDE10A Signaling in Medium Spiny Neurons

PDE10A_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzed by Cellular Response Cellular Response PKA->Cellular Response Imidazo[1,2-a]pyridine\nInhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine\nInhibitor->PDE10A Inhibits

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

While structurally distinct, imidazo[4,5-b]pyridines share a similar heterocyclic core with imidazo[1,2-a]pyridines and provide valuable SAR insights for PDE10A inhibition.

Compound IDRPDE10A IC50 (nM)
13 H15.1
14 4-F-phenyl6.7
15 2,4-di-F-phenyl0.8
  • The imidazo[4,5-b]pyridine core is a viable scaffold for potent PDE10A inhibitors.

  • Substitution on the phenyl ring attached to the core significantly impacts potency.

  • Fluorine substitution is well-tolerated, and di-substitution, as in compound 15 , can lead to a substantial increase in inhibitory activity.

Experimental Protocols

In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the catalytic activity of a recombinant PI3K enzyme.

  • Reagents: Recombinant PI3Kα, kinase buffer, ATP, and a suitable substrate (e.g., PIP2).

  • Procedure: a. Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in DMSO. b. In a microplate, combine the inhibitor, recombinant PI3Kα enzyme, and kinase buffer. c. Initiate the kinase reaction by adding ATP and the lipid substrate. d. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and detect the amount of product (e.g., PIP3) formed using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[1]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine inhibitor for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Whole-Cell Mycobacterium tuberculosis Growth Inhibition Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

  • Bacterial Culture: Grow M. tuberculosis H37Rv in a suitable liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well of the plate.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Growth Assessment: Determine bacterial growth by measuring the optical density at 600 nm or by using a growth indicator dye (e.g., Resazurin).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

In Vitro PDE10A Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE10A.

  • Reagents: Recombinant human PDE10A, assay buffer, a fluorescently labeled substrate (e.g., FAM-cAMP), and a binding agent.

  • Procedure: a. Add diluted inhibitor solutions to the wells of a microplate. b. Add the fluorescently labeled substrate to all wells except the blank. c. Initiate the enzymatic reaction by adding the diluted PDE10A enzyme. d. Incubate the plate at room temperature for 60 minutes. e. Stop the reaction by adding a binding agent that binds to the product of the enzymatic reaction.

  • Signal Detection: Read the fluorescence polarization on a microplate reader. The change in fluorescence polarization is proportional to the amount of substrate hydrolyzed.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships, target profiles, and therapeutic potential of two privileged heterocyclic scaffolds in modern drug discovery.

In the landscape of kinase inhibitor development, the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds have emerged as versatile and highly "privileged" structures. Their rigid, bicyclic nature provides a robust framework for the strategic placement of substituents that can engage with the intricate architecture of the ATP-binding pocket of various kinases. This guide offers a comparative analysis of these two scaffolds, drawing on published experimental data to illuminate their respective strengths and liabilities as kinase inhibitors. We will explore their structure-activity relationships (SAR), target selectivity, and the nuances of their interactions with key oncogenic and inflammatory kinases.

At a Glance: Key Differences and Similarities

FeatureImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazine
Core Structure Fused imidazole and pyridine ringsFused imidazole and pyridazine rings
Nitrogen Atoms TwoThree
Key Interaction Points Often engages the hinge region of the kinase ATP-binding site.Also interacts with the hinge region, but the additional nitrogen can alter electronic properties and hydrogen bonding potential.
Therapeutic Areas Anticancer, anti-inflammatory, antiviral, antituberculosis.[1][2]Anticancer, anti-inflammatory, neurodegenerative diseases.[3][4]
Marketed Drugs Several drugs utilize this scaffold, including zolpidem and alpidem (though not as kinase inhibitors).[2]Ponatinib, a multi-targeted kinase inhibitor for leukemia, features this core.

Comparative Kinase Inhibitory Profiles

The true measure of a scaffold's utility lies in its ability to be tailored for potent and selective inhibition of specific kinase targets. Below is a comparative summary of reported inhibitory activities for representative compounds from both scaffolds against several key kinases.

Kinase TargetScaffoldCompound ExampleIC50 (nM)Cellular Activity (IC50, nM)Reference
PI3Kα Imidazo[1,2-a]pyridineCompound 12 2.8140 (A375 cells)[5]
mTOR Imidazo[1,2-b]pyridazineCompound A18 6220 (A549 cells)[3]
c-Met Imidazo[1,2-a]pyridineCompound 26 1.95.0 (MKN45 cells)
VEGFR2 Imidazo[1,2-a]pyridineCompound 26 2.21.8 (HUVEC cells)
PIM1 Imidazo[1,2-b]pyridazineK00135 25 (KD)Induces apoptosis in leukemia cells
IKKβ Imidazo[1,2-b]pyridazineNot SpecifiedPotent InhibitionTNFα inhibition in THP-1 cells
GSK-3β Imidazo[1,2-b]pyridazineCompound 47 Potent InhibitionLowers phosphorylated tau in vivo
CDK2 Imidazo[1,2-a]pyridineCompound 46 5-
CDK2 Imidazo[1,2-b]pyridazineCompound 47 3-

Structure-Activity Relationships: A Tale of Two Scaffolds

The subtle difference in the six-membered ring—a pyridine in one case, a pyridazine in the other—has profound implications for the structure-activity relationship (SAR) of these inhibitor classes.

Imidazo[1,2-a]pyridines:

  • Substitution at the 3-position: This position is often crucial for potency and selectivity. Bulky aromatic or heteroaromatic groups at this position can target the hydrophobic regions of the ATP-binding site.

  • Substitution at the 6- and 8-positions: These positions are frequently utilized to modulate solubility and pharmacokinetic properties, as well as to achieve additional interactions with the solvent-exposed regions of the kinase.

  • Amino group at the 2-position: An amino group at this position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase.

Imidazo[1,2-b]pyridazines:

  • Influence of the additional nitrogen: The nitrogen at the 2-position of the pyridazine ring alters the electron distribution of the core, which can influence the pKa of the scaffold and its ability to participate in hydrogen bonding.

  • Substitution at the 3- and 6-positions: Similar to the imidazo[1,2-a]pyridines, these positions are critical for directing interactions within the ATP-binding pocket. Optimization at these positions has been shown to significantly enhance potency and selectivity.[6]

  • Unique Binding Modes: In some cases, such as with PIM kinase inhibitors, imidazo[1,2-b]pyridazines have been observed to adopt surprising binding modes that do not mimic the canonical ATP-binding, leading to enhanced selectivity.[5]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the signaling pathways they target and the experimental workflows used to evaluate them.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival PIM PIM Kinase PIM->Survival IKK IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation GSK3b GSK-3β GSK3b->Survival CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors->PI3K Imidazo[1,2-a]pyridine Inhibitors->CDK Imidazo[1,2-b]pyridazine Inhibitors Imidazo[1,2-b]pyridazine Inhibitors Imidazo[1,2-b]pyridazine Inhibitors->mTOR Imidazo[1,2-b]pyridazine Inhibitors->PIM Imidazo[1,2-b]pyridazine Inhibitors->IKK Imidazo[1,2-b]pyridazine Inhibitors->GSK3b Imidazo[1,2-b]pyridazine Inhibitors->CDK

Caption: Targeted signaling pathways for both inhibitor classes.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Biochemical Assay Biochemical Kinase Assay (IC50 determination) Synthesis->Biochemical Assay Cell-based Assay Cellular Potency Assay (e.g., Proliferation, Apoptosis) Biochemical Assay->Cell-based Assay PK/PD Studies Pharmacokinetics & Pharmacodynamics Cell-based Assay->PK/PD Studies Efficacy Studies Xenograft Models PK/PD Studies->Efficacy Studies Lead Optimization Lead Optimization Efficacy Studies->Lead Optimization

Caption: A typical workflow for kinase inhibitor development.

Methodologies: Key Experimental Protocols

A rigorous and standardized set of assays is crucial for the comparative evaluation of kinase inhibitors. Below are detailed methodologies for key experiments commonly cited in the development of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine inhibitors.

Biochemical Kinase Inhibition Assay (e.g., for PI3Kα)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • [γ-33P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS)

  • Test compounds (serially diluted in DMSO)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing PI3Kα enzyme and PIP2 in kinase buffer.

  • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 24 µL of the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 25 µL of kinase buffer containing [γ-33P]ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A375 melanoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a lead compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule and route.

  • Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).

  • Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy.

Conclusion: Two Scaffolds, Many Opportunities

Both the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds have proven to be exceptionally fruitful starting points for the discovery of potent and selective kinase inhibitors. The choice between these two cores is often dictated by the specific kinase target and the desired properties of the final drug candidate. While imidazo[1,2-a]pyridines have a longer history in medicinal chemistry, the clinical success of the imidazo[1,2-b]pyridazine-based drug Ponatinib has spurred significant interest in this related scaffold.

Future research will undoubtedly continue to explore the vast chemical space around these privileged structures. The development of novel synthetic methodologies will enable the creation of even more diverse libraries of these compounds, and a deeper understanding of their interactions with the kinome will guide the design of next-generation inhibitors with improved potency, selectivity, and safety profiles. The comparative data presented in this guide serves as a valuable resource for researchers in this dynamic and impactful field of drug discovery.

References

Validating target engagement of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate derivatives in cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular kinases involved in cancer and neurodegenerative diseases.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against targets such as Phosphoinositide 3-kinase (PI3K), Glycogen Synthase Kinase-3β (GSK-3β), and the mesenchymal-epithelial transition factor (c-Met).[3][4][5] A critical step in the preclinical development of these inhibitors is the unequivocal validation of target engagement—confirming the compound binds to its intended protein target within the complex environment of a living cell.[6][7]

This guide provides a comparative overview of leading methodologies for validating intracellular target engagement, using a representative imidazo[1,2-a]pyridine derivative targeting the PI3K/AKT signaling pathway as an illustrative example. We will focus on the widely adopted Cellular Thermal Shift Assay (CETSA) and compare it with alternative biophysical and functional techniques.

Comparison of In-Cell Target Engagement Validation Methods

Choosing the right method to confirm a drug binds its target in cells is crucial for interpreting pharmacological data and making go/no-go decisions in a drug discovery pipeline. The primary methods rely on different principles, from direct measurement of binding-induced stability to functional readouts of pathway modulation.

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to directly confirm target engagement in a physiological context.[8][9][10] The principle is based on ligand-induced thermal stabilization of the target protein.[8][10] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[10] This increased stability can be quantified, providing direct evidence of engagement.[9]

However, CETSA is one of several techniques available. Below is a comparison of common methods for validating target engagement inside cells.

MethodPrincipleKey AdvantagesKey LimitationsThroughput
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat treatment.[8][9][11]Confirms direct physical binding in a native, label-free cellular environment; applicable to a wide range of targets.[10][12]Not all binding events cause a thermal shift; requires a specific and highly sensitive antibody for detection by Western blot.[13]Low to Medium (Western Blot), High (with reporter systems).[11][14]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation by an exogenously added protease.[11]Does not require heating; useful for targets that may not show a thermal shift.[11]Requires optimization of protease concentration and digestion time; potential for artifacts from cell lysis.Generally lower throughput than HT-CETSA.[11]
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a target protein and a tracer ligand, both tagged with energy donor/acceptor molecules.[12]Allows for real-time measurement of binding kinetics in living cells; high sensitivity.[12]Requires genetic engineering of cells to express tagged proteins, which can alter normal physiology.[12]High
Downstream Functional Assays (e.g., Western Blot for Phospho-proteins) Measures the modulation of a downstream biomarker (e.g., phosphorylation) to infer target engagement.Provides a quantitative, functional readout of target inhibition in a relevant pathway context.Indirect measurement of binding; susceptible to off-target pathway interference and complex signaling feedback loops.[12]Low to Medium

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, a common target of imidazo[1,2-a]pyridine derivatives, and the experimental workflow for CETSA.[4][15]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway inhibited by an imidazo[1,2-a]pyridine derivative.

G cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (e.g., HCC827 cells + Derivative) B 2. Harvest & Resuspend Cells A->B C 3. Thermal Challenge (Apply temperature gradient, e.g., 40-64°C) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separate Fractions (High-speed centrifugation to pellet aggregates) D->E F 6. Protein Analysis (Western blot for target in soluble fraction) E->F G 7. Data Interpretation (Plot soluble protein vs. temperature) F->G

Figure 2: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Quantitative Data: Target Engagement of a PI3Kα Inhibitor

The following table presents hypothetical, yet representative, data for an imidazo[1,2-a]pyridine derivative designed as a PI3Kα inhibitor. The data compares the biochemical activity (IC50) with the cellular target engagement (CETSA Shift) and a downstream functional outcome (p-AKT inhibition).

CompoundBiochemical PI3Kα IC50 (nM)Cellular Target Engagement (CETSA ΔTm, °C) at 1 µMDownstream p-AKT Inhibition EC50 (nM)
Derivative 13k 1.94+4.225
Control Compound 2.50+3.835
Negative Control >10,000No Shift>10,000

Data is illustrative, based on findings for similar compounds.[4] A significant positive shift in the melting temperature (ΔTm) in the CETSA experiment for Derivative 13k confirms that the compound engages with its PI3Kα target inside the cell. This direct evidence of binding provides confidence that the observed inhibition of p-AKT phosphorylation is a result of on-target activity.

Experimental Protocols

Below are detailed methodologies for key experiments used to validate target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is a standard procedure to assess the thermal stabilization of a target protein upon ligand binding in cells.[9][12]

  • Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., HCC827) to approximately 80% confluency. Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative or a vehicle control (e.g., DMSO) and incubate for 1-2 hours at 37°C.

  • Thermal Challenge: Harvest the cells by trypsinization, wash with PBS, and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a predefined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[12]

  • Cell Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12] Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the denatured, aggregated protein pellet.[12]

  • Protein Analysis: Carefully collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA). Analyze equal amounts of protein from each sample by SDS-PAGE and quantitative Western blotting using a validated primary antibody specific to the target protein (e.g., anti-PI3Kα).[9]

  • Data Interpretation: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble target protein (relative to the unheated control) against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[12]

Protocol 2: Western Blot for Downstream Pathway Inhibition

This protocol measures the functional consequence of target engagement by quantifying the phosphorylation status of a downstream substrate.

  • Cell Culture and Lysis: Plate cells (e.g., HCC827) and allow them to adhere overnight. Starve the cells in serum-free media for 12-24 hours. Pre-treat with a serial dilution of the imidazo[1,2-a]pyridine derivative for 2 hours. Stimulate the pathway (e.g., with 100 ng/mL IGF-1) for 15 minutes.

  • Protein Extraction: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification and Analysis: Determine protein concentration of the lysates. Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT, and anti-GAPDH as a loading control) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the EC50 value.

References

Unveiling the Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Imidazo[1,2-a]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of the preclinical efficacy of several novel imidazo[1,2-a]pyridine derivatives, presenting key experimental data from both in vitro and in vivo studies. We delve into their cytotoxic effects on various cancer cell lines, their mechanisms of action through key signaling pathways, and their anti-tumor activity in animal models.

The imidazo[1,2-a]pyridine core is a versatile heterocyclic structure that has been the focus of extensive research due to its wide range of biological activities.[1][2] Modifications to this scaffold have led to the development of potent inhibitors of various cellular targets crucial for cancer cell proliferation and survival, including protein kinases like PI3K, AKT, and Nek2.[1][3] This guide synthesizes findings from recent studies to offer a clear comparison of these emerging drug candidates.

In Vitro Efficacy: Cytotoxicity and Mechanistic Insights

The initial assessment of any potential anticancer drug involves rigorous in vitro testing to determine its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the in vitro cytotoxicity of several novel imidazo[1,2-a]pyridine compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
Compound/SeriesCancer Cell LineIC50 (µM)Key Findings
Compound 6 A375 (Melanoma)9.7 - 44.6 (range for compounds 5-7)Exhibited the most potent cytotoxic effect among the tested compounds.[4]
WM115 (Melanoma)9.7 - 44.6 (range for compounds 5-7)
HeLa (Cervical Cancer)9.7 - 44.6 (range for compounds 5-7)
MBM-17 (42c) Various Cancer Cells3.0 (Nek2 inhibition)Potent Nek2 inhibitor.[3]
MBM-55 (42g) Various Cancer Cells1.0 (Nek2 inhibition)Potent and selective Nek2 inhibitor.[3]
IP-5 HCC1937 (Breast Cancer)45Strong cytotoxic impact.[5][6][7]
IP-6 HCC1937 (Breast Cancer)47.7Strong cytotoxic impact.[5][6][7]
IP-7 HCC1937 (Breast Cancer)79.6Less potent compared to IP-5 and IP-6.[5][6][7]
Compound 18 MCF-7 (Breast Cancer)14.81 ± 0.20Highest cytotoxicity against MCF-7 among the synthesized compounds.[8]
Compound 11 MCF-7 (Breast Cancer)20.47 ± 0.10
HB9 A549 (Lung Cancer)50.56Outperformed Cisplatin (IC50 of 53.25 µM).[9]
HB10 HepG2 (Liver Carcinoma)51.52More potent than Cisplatin (IC50 of 54.81 µM).[9]

These in vitro studies consistently demonstrate the potential of imidazo[1,2-a]pyridine derivatives as cytotoxic agents against a range of cancer cell types. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often mediated by the inhibition of critical signaling pathways.

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines

A significant body of research indicates that the anticancer effects of imidazo[1,2-a]pyridines are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway. For instance, compound 6 was found to reduce the levels of phosphorylated AKT and mTOR in melanoma and cervical cancer cells.[4]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Compound 6) Imidazopyridine->AKT inhibits Imidazopyridine->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by novel imidazo[1,2-a]pyridine compounds.

STAT3/NF-κB Signaling Pathway

Chronic inflammation is a known driver of cancer development, and the STAT3 and NF-κB signaling pathways are central players in this process. A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[10]

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data provides valuable initial insights, in vivo studies are essential to evaluate the therapeutic potential of a drug candidate in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.

Table 2: In Vivo Antitumor Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundAnimal ModelCancer TypeDosageKey Findings
Compound 6 Mice (Xenograft)HeLa (Cervical Cancer)50 mg/kgSignificantly inhibited tumor growth.[4]
MBM-17S & MBM-55S Mice (Xenograft)--Significantly suppressed tumor growth without apparent toxicity.[3]

The successful translation of in vitro cytotoxicity to in vivo tumor growth inhibition, as demonstrated by compounds like Compound 6 and the MBM series, underscores the potential of imidazo[1,2-a]pyridines as viable anticancer drug candidates.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments cited in the studies.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of imidazo[1,2-a]pyridines start->treat incubate1 Incubate for 48 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 4 hours at 37°C add_mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize incubate3 Incubate for 16 hours at 37°C solubilize->incubate3 read Measure absorbance at 585 nm incubate3->read

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol (based on a representative study[4]):

  • Cancer cells are seeded in 96-well plates.

  • After cell attachment, they are treated with increasing concentrations of the imidazo[1,2-a]pyridine compounds (e.g., 0-100 µM) or a vehicle control for 48 hours.

  • Following treatment, 10 µl of MTT solution is added to each well, and the plates are incubated at 37°C for 4 hours.

  • A solubilization buffer (100 µl, 10% SDS in 0.01 M hydrochloric acid) is then added to each well, and the plates are incubated for an additional 16 hours at 37°C.

  • The absorbance is measured at 585 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. It is crucial for elucidating the mechanism of action of drug candidates by observing changes in the expression levels of key proteins involved in signaling pathways.

General Protocol:

  • Protein lysates are prepared from treated and untreated cancer cells.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, p-mTOR, p53, p21, caspases).

  • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

General Protocol:

  • Human cancer cells (e.g., HeLa) are harvested and suspended in a suitable medium.

  • The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumors are allowed to grow to a palpable size.

  • The mice are then randomly assigned to treatment and control groups.

  • The treatment group receives the imidazo[1,2-a]pyridine compound (e.g., 50 mg/kg) via a specific route of administration (e.g., intraperitoneal injection) on a defined schedule. The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly supports the continued investigation of imidazo[1,2-a]pyridine derivatives as a promising class of anticancer agents. The ability to chemically modify the core structure allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[11] Future research should focus on lead optimization to improve efficacy and reduce potential toxicity, comprehensive preclinical safety and toxicology studies, and the identification of predictive biomarkers to select patient populations most likely to respond to these novel agents. Several imidazo[1,2-a]pyridine-based compounds are already in clinical trials for various indications, highlighting the translational potential of this versatile scaffold.[1] The continued exploration of this chemical space holds great promise for the development of next-generation cancer therapeutics.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in the landscape of anticancer drug discovery, demonstrating significant cytotoxic effects across a variety of cancer cell lines. These compounds have been shown to induce cell death through various mechanisms, including the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. This guide provides a comparative overview of the cytotoxic activity of several imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The cytotoxic efficacy of various imidazo[1,2-a]pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Derivative/CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 6 A375Melanoma<12[1][2]
WM115Melanoma<12[1][2]
HeLaCervical Cancer9.7 - 44.6[1][2]
Copper-imidazo[1,2-a]pyridines (JD46, JD47, JD88) HT-29Colorectal Cancer0.8 - 1.8[3]
IMPA-2, IMPA-5, IMPA-6, IMPA-8, IMPA-12 A549Non-small cell lung cancerMarkedly induced cytotoxicity[4][5]
IP-5 HCC1937Breast Cancer45[6][7][8][9]
IP-6 HCC1937Breast Cancer47.7[6][7][8][9]
IP-7 HCC1937Breast Cancer79.6[6][7][8][9]
HB9 A549Lung Cancer50.56[10][11]
HB10 HepG2Liver Carcinoma51.52[10][11]
Compound 12b Hep-2Laryngeal Carcinoma11[12][13]
HepG2Hepatocellular Carcinoma13[12][13]
MCF-7Breast Cancer11[12][13]
A375Skin Cancer11[12][13]
Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivative MCF-7Breast Cancer2.55[14]
HeLaCervical Cancer3.89[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of imidazo[1,2-a]pyridine derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).[2][6][13]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for a further 2-4 hours to allow the MTT to be metabolized.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the imidazo[1,2-a]pyridine derivatives for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A.[2]

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the molecular mechanisms by which imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects. These often involve the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

AKT/mTOR Pathway Inhibition

A prominent mechanism of action for some imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

AKT_mTOR_Pathway Imidazo[1,2-a]pyridine_derivative Imidazo[1,2-a]pyridine derivative PI3K PI3K Imidazo[1,2-a]pyridine_derivative->PI3K inhibits p53 p53 Imidazo[1,2-a]pyridine_derivative->p53 increases AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation p21 p21 p53->p21 activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Induction of Apoptosis

Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the loss of mitochondrial membrane potential, activation of caspases (such as caspase-3, -7, and -9), and changes in the expression of Bcl-2 family proteins.[3][5][16]

Apoptosis_Pathway Imidazo[1,2-a]pyridine_derivative Imidazo[1,2-a]pyridine derivative Bax Bax Imidazo[1,2-a]pyridine_derivative->Bax upregulates Bcl_2 Bcl-2 Imidazo[1,2-a]pyridine_derivative->Bcl_2 downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis Bax->Mitochondria Bcl_2->Mitochondria inhibits

Caption: Intrinsic apoptosis pathway induced by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening and characterizing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives is outlined below.

Experimental_Workflow A Synthesize Imidazo[1,2-a]pyridine Derivatives C Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Determine IC50 Values C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G H Western Blot (Signaling Proteins) E->H

References

Unveiling the Selectivity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of imidazo[1,2-a]pyridine-based kinase inhibitors against various kinase targets. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in the design and interpretation of inhibitor profiling studies.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. Understanding the selectivity profile of these inhibitors is paramount for developing safe and effective drugs, as off-target activities can lead to unforeseen side effects. This guide summarizes the inhibitory activities of several imidazo[1,2-a]pyridine-based compounds and compares them with other known kinase inhibitors.

Comparative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine-based inhibitors against a panel of kinases. This data, extracted from multiple studies, allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity against PI3K/mTOR Pathway Kinases

Compound IDPI3Kα (IC50, nM)mTOR (IC50, nM)Reference
Compound 35 150-[1]
Compound 13k 1.94-[2]
Imidazo[1,2-a]pyrazine 1 --[3]
Imidazo[1,2-b]pyridazine 42 0.063.12[4]
Alternative: HS-173--[2]

Table 2: Inhibitory Activity against Aurora Kinases

Compound IDAurora-A (IC50, nM)Aurora-B (IC50, nM)Aurora-C (IC50, nM)Reference
Imidazo[4,5-b]pyridine 31 42198227[5]
Imidazo[4,5-b]pyridine 51 152519[6]
Imidazo[4,5-b]pyridine 28c 6712710-[7]
Imidazo[1,2-a]pyrazine 12k 0.02 (Kd)0.03 (Kd)-[3][8]
Alternative: AZD1152-Selective Inhibitor-[7]

Table 3: Inhibitory Activity against FLT3 and its Mutants

Compound IDFLT3-ITD (IC50, nM)FLT3-ITD/D835Y (IC50, nM)FLT3-ITD/F691L (IC50, nM)Reference
Imidazo[1,2-a]pyridine 24 ---[9]
Imidazo[1,2-a]pyridine 5o ---[10]
Imidazo[1,2-b]pyridazine 34f 41-[11][12]
Alternative: Gilteritinib---[9]
Alternative: Quizartinib---[13]

Table 4: Inhibitory Activity against c-Met and VEGFR2

Compound IDc-Met (IC50, nM)VEGFR2 (IC50, nM)Reference
Imidazo[1,2-a]pyridine 31 12.8>1000[14][15]
Volitinib (AZD6094)--[16]
Alternative: Cabozantinib--[14]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the cross-reactivity profiling of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the activity of a purified kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Imidazo[1,2-a]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter plates (e.g., P81)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in DMSO.

  • In a microplate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).[17]

  • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.[17]

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Phosphorylation ELISA)

This assay measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • Imidazo[1,2-a]pyridine inhibitor stock solution

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine inhibitor for a specified duration.

  • Lyse the cells to release cellular proteins.[18]

  • Transfer the cell lysates to the pre-coated ELISA plate and incubate to allow the substrate to bind to the capture antibody.

  • Wash the plate and add the phospho-specific detection antibody.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Add the TMB substrate and incubate until a color develops.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.[18]

  • Calculate the percentage of inhibition of substrate phosphorylation and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors and a general workflow for their profiling.

G cluster_0 Kinase Inhibitor Profiling Workflow A Compound Synthesis (Imidazo[1,2-a]pyridine core) B Primary Biochemical Screen (Radiometric Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Kinome-wide Selectivity Profiling D->E F Cell-based Assays (e.g., Phospho-ELISA) D->F G Lead Optimization E->G F->G

Caption: General workflow for the profiling of kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway.

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: The role of Aurora kinases in mitosis.

cMet_VEGFR_Pathway HGF HGF cMet c-Met HGF->cMet binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cMet->Downstream VEGFR2->Downstream Proliferation Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->cMet Inhibitor->VEGFR2

Caption: The c-Met and VEGFR2 signaling pathways.

References

Comparative Molecular Docking Analysis of Imidazo[1,2-a]pyridine Derivatives Across Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding interactions and inhibitory potential of imidazo[1,2-a]pyridine derivatives. This report details molecular docking studies against prominent anticancer, neurodegenerative, and antimicrobial targets, providing comparative data on binding affinities and interaction patterns.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have been extensively investigated as potential therapeutic agents for various diseases, including cancer, Alzheimer's disease, and microbial infections. Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives to their respective protein targets, thereby guiding the rational design of more potent and selective inhibitors. This guide provides a comparative overview of the molecular docking performance of various imidazo[1,2-a]pyridine derivatives against several key protein targets.

Anticancer Targets

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression, such as kinases and structural proteins.

Kinase Inhibitors: Targeting Oncogenic Signaling

Several studies have focused on the inhibition of kinases like FMS-like tyrosine kinase 3 (FLT3), Microtubule Affinity Regulating Kinase 4 (MARK4), and Epidermal Growth Factor Receptor (EGFR) by imidazo[1,2-a]pyridine derivatives.

A series of imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent type-I inhibitors of FLT3, a key target in acute myeloid leukemia (AML).[1] Molecular docking studies revealed that the nitrogen at the 1-position of the imidazopyridine core forms a crucial hydrogen bond with the hinge region of the kinase.[1] One potent compound from this series demonstrated an IC50 of 0.058 µM against FLT3.[1] Further structural modifications led to the discovery of a derivative, compound 24, which not only potently inhibits wild-type FLT3-ITD but also clinically relevant mutants like FLT3-ITD/D835Y and the gilteritinib-resistant FLT3-ITD/F691L.[2]

In another study, novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives were designed and synthesized as inhibitors of MARK4, a protein implicated in cell-cycle progression.[3] The most active compounds, 6a and 6h, exhibited high binding constants of 0.79 × 10^5 M⁻¹ and 0.1 × 10^7 M⁻¹, respectively.[3] Molecular docking studies were employed to understand the mechanism of action of these compounds against MARK4.[3]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. Imidazo[1,2-a]pyridine derivatives have been investigated as PI3K/mTOR dual inhibitors.[4] One such derivative, 15a, was identified as a potent and selective inhibitor with good oral bioavailability and significant tumor growth inhibition in xenograft models.[4]

Compound/Derivative ClassTarget ProteinBinding Affinity/PotencyKey Interacting Residues (if specified)Reference
Imidazo[1,2-a]pyridine-thiopheneFLT3IC50 = 0.058 µMHinge region[1]
Compound 24 (imidazo[1,2-a]pyridine-pyridine)FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691LPotent and balanced inhibition-[2]
Phenothiazine-imidazo[1,2-a]pyridines (6a, 6h)MARK4K = 0.79 × 10^5 M⁻¹ (6a), K = 0.1 × 10^7 M⁻¹ (6h)-[3]
Imidazo[1,2-a]pyridine derivative (15a)PI3K/mTORPotent dual inhibitor-[4]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)TubulinIC50 = 3.45 µM (polymerization inhibition)α/β-tubulin receptor[5]
N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybridTubulinPotent antiproliferative activityColchicine binding site[6]
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Tubulin, the building block of microtubules, is a well-established target for anticancer drugs. Several imidazo[1,2-a]pyridine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine site.

A series of N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrids were designed as colchicine site binding agents and showed potent antiproliferative activity.[6] Molecular docking studies confirmed their binding to the colchicine binding site on tubulin.[6] Another study on imidazo[1,2-a]pyridine-oxadiazole hybrids identified a compound (6d) that inhibited tubulin polymerization with an IC50 value of 3.45 µM and exhibited prominent binding affinity towards the α/β-tubulin receptor in molecular modeling studies.[5]

Neurodegenerative Disease Targets

Imidazo[1,2-a]pyridine derivatives have been explored for their potential in treating Alzheimer's disease by targeting cholinesterase enzymes.

Cholinesterase Inhibitors: Enhancing Neurotransmission

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. A series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and evaluated for their inhibitory activities against these enzymes. Docking studies revealed important binding interactions of the most potent compounds within the active sites of AChE and BChE. Another study designed a series of imidazo[1,2-a]pyridine derivatives as AChE inhibitors, with some compounds exhibiting good potency.[7]

Compound/Derivative ClassTarget ProteinBinding Affinity/PotencyKey Interacting Residues (if specified)Reference
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivativesAChE, BChEGood inhibitory activityActive site interactions
Imidazo[1,2-a]pyridine derivativesAChEGood to moderate potency-[7]

Experimental Protocols

The methodologies for molecular docking studies are crucial for the reproducibility and validation of the findings. Below are generalized protocols based on the reviewed literature.

General Molecular Docking Protocol for Kinase Inhibitors
  • Protein Preparation: The crystal structure of the target kinase (e.g., EGFR, FLT3) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and partial charges are added to the protein structure.[8]

  • Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyridine derivatives are generated and energy minimized using a suitable force field (e.g., MMFF94).[9]

  • Grid Generation: A docking grid box is defined around the ATP-binding site of the kinase, often centered on the position of a co-crystallized inhibitor.[8]

  • Docking Simulation: A molecular docking program such as AutoDock Vina, Glide, or iGemdock is used to perform the docking calculations.[9][10] The search algorithm explores various conformations and orientations of the ligand within the defined grid box.

  • Scoring and Analysis: The resulting docked poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.[9]

Virtual Screening Workflow

A common workflow for identifying novel inhibitors involves virtual screening of large compound libraries followed by molecular docking.

G cluster_0 Virtual Screening Workflow A Compound Library (e.g., ZINC, ChemDiv) B Pharmacophore Modeling or Ligand-Based Similarity Search A->B C Initial Filtering (e.g., Drug-likeness, ADMET) B->C D Molecular Docking (High-Throughput Virtual Screening) C->D E Scoring and Ranking of Docked Compounds D->E F Visual Inspection and Selection of Hits E->F G In Vitro Biological Assays F->G

Caption: A typical virtual screening workflow for hit identification.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer and is a primary target for many imidazo[1,2-a]pyridine-based inhibitors.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitors Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

Unambiguous Compound Structure Confirmation: A Comparative Guide to HRMS and 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a compound's chemical structure is a critical cornerstone of their work. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are powerful and complementary analytical techniques that, when used in concert, provide an unparalleled level of confidence in structural elucidation. This guide offers an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in their effective application.

At its core, the confirmation of a chemical structure is a process of assembling a molecular puzzle. HRMS provides the elemental composition, the "what," by delivering a highly accurate molecular weight. Subsequently, 2D NMR techniques reveal the intricate connectivity of the atoms, the "how," by mapping out the relationships between nuclei within the molecule.

Deciphering the Molecular Blueprint: HRMS and 2D NMR in Action

High-Resolution Mass Spectrometry distinguishes itself from standard mass spectrometry by its ability to measure the mass of a molecule with exceptional accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a unique elemental formula, as even molecules with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent isotopes.

Once the molecular formula is established, the focus shifts to elucidating the connectivity of the atoms. This is where the suite of 2D NMR experiments becomes indispensable. These techniques provide through-bond and through-space correlations between nuclei, allowing for the piecing together of the molecular framework.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental in identifying adjacent protons in a spin system, helping to build fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (or other heteroatoms like nitrogen). It provides a direct link between the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the molecular fragments identified through COSY and HSQC, allowing for the assembly of the complete structure.

The synergy between HRMS and 2D NMR provides a robust workflow for structure confirmation. HRMS narrows down the possibilities to a single molecular formula, and the various 2D NMR experiments provide the detailed connectivity map to assemble the atoms in their correct arrangement.

Quantitative Data Comparison: A Case Study

To illustrate the power of this combined approach, let's consider the hypothetical elucidation of a novel natural product, "Examplin."

High-Resolution Mass Spectrometry (HRMS) Data
ParameterResult
Ionization ModeESI+
Measured m/z316.1234 [M+H]⁺
Calculated m/z for C₁₈H₁₈O₅316.1232
Mass Error0.6 ppm
Deduced Molecular FormulaC₁₈H₁₈O₅

Table 1: HRMS data for "Examplin," confirming its elemental composition.

2D NMR Spectroscopic Data

The following tables summarize the key correlations observed in the 2D NMR spectra of "Examplin," which would be used to piece together its structure.

COSY Correlations

Correlating Protons (δ, ppm)
7.85 (d, 8.8 Hz) ↔ 6.95 (d, 8.8 Hz)
5.15 (t, 6.5 Hz) ↔ 3.30 (d, 6.5 Hz)

Table 2: Key ¹H-¹H COSY correlations for "Examplin," indicating proton-proton coupling.

HSQC Correlations

Proton (δ, ppm)Directly Bonded Carbon (δ, ppm)
7.85 (d, 8.8 Hz)130.5
6.95 (d, 8.8 Hz)115.8
5.15 (t, 6.5 Hz)75.2
3.85 (s)56.1
3.30 (d, 6.5 Hz)45.9

Table 3: Key ¹H-¹³C HSQC correlations for "Examplin," showing direct proton-carbon attachments.

HMBC Correlations

Proton (δ, ppm)Correlating Carbons (δ, ppm)
7.85 (d, 8.8 Hz)163.0, 125.0, 115.8
6.95 (d, 8.8 Hz)160.2, 130.5, 125.0
5.15 (t, 6.5 Hz)168.0, 85.1, 45.9
3.85 (s)160.2
3.30 (d, 6.5 Hz)168.0, 85.1, 75.2

Table 4: Key ¹H-¹³C HMBC correlations for "Examplin," revealing long-range proton-carbon connectivities.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in the appropriate ionization mode (positive or negative) over a relevant mass range.

  • Data Analysis: Process the acquired data to obtain the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass with the lowest ppm error.

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • Data Acquisition (General): For each 2D experiment (COSY, HSQC, HMBC), set up the appropriate pulse program and acquisition parameters, including spectral widths, number of scans, and evolution delays.

    • COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment to determine ¹H-¹H correlations.

    • HSQC: Acquire a gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a gradient-enhanced HMBC experiment to determine long-range (2-3 bond) ¹H-¹³C correlations. The evolution delay should be optimized based on the expected range of coupling constants.

  • Data Processing and Analysis: Process the raw 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction. Analyze the resulting contour plots to identify the correlation cross-peaks and build up the molecular structure.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical flow of information in confirming a compound's structure using this integrated approach.

Compound Structure Confirmation Workflow Workflow for Compound Structure Confirmation cluster_HRMS High-Resolution Mass Spectrometry cluster_NMR 2D NMR Spectroscopy cluster_Structure Structure Elucidation HRMS_Acquisition HRMS Data Acquisition HRMS_Analysis Accurate Mass Determination HRMS_Acquisition->HRMS_Analysis Molecular_Formula Molecular Formula HRMS_Analysis->Molecular_Formula Structure_Assembly Fragment Assembly & Structure Proposal Molecular_Formula->Structure_Assembly NMR_Acquisition 2D NMR Data Acquisition (COSY, HSQC, HMBC) NMR_Analysis Correlation Analysis NMR_Acquisition->NMR_Analysis NMR_Analysis->Structure_Assembly Final_Structure Confirmed Structure Structure_Assembly->Final_Structure

A streamlined workflow for compound structure confirmation.

Logical Relationship of Spectroscopic Data Logical Interplay of HRMS and 2D NMR Data cluster_NMR_Data 2D NMR Data cluster_Interpretation Structural Interpretation HRMS HRMS (Elemental Composition) Final_Structure Final Confirmed Structure HRMS->Final_Structure COSY COSY (¹H-¹H Connectivity) Fragments Molecular Fragments COSY->Fragments HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Connectivity Inter-fragment Connectivity HMBC->Connectivity Fragments->Connectivity Connectivity->Final_Structure

Logical connections between spectroscopic data and structure.

Navigating the Maze of Preclinical Drug Development: An In Silico ADMET Comparison for Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in weeding out candidates with unfavorable profiles, ultimately saving time and resources.[1][2][3] This guide provides a comparative overview of in silico ADMET prediction for novel imidazo[1,2-a]pyridine compounds, a class of heterocyclic compounds with a wide range of therapeutic potential.[4] By summarizing quantitative data from recent studies and detailing the computational methodologies, this document aims to equip researchers with the knowledge to effectively leverage in silico tools in their drug discovery endeavors.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[4][5] As new derivatives are continuously being designed and synthesized, in silico ADMET prediction has become an indispensable tool for early-stage evaluation.[1][6][7] Computational approaches offer a rapid and cost-effective means to flag potential liabilities long before resource-intensive in vitro and in vivo studies are undertaken.[1][7]

Comparative Analysis of In Silico ADMET Predictions

Several studies have utilized a variety of software platforms to predict the ADMET properties of novel imidazo[1,2-a]pyridine derivatives. The following table summarizes the predicted ADMET parameters for a selection of these compounds from different research endeavors. It is important to note that direct comparison between different studies should be approached with caution due to the use of varied software and underlying predictive models.

Compound ID/SeriesIn Silico Tool(s) UsedPredicted Absorption (e.g., GI absorption, Caco-2 permeability)Predicted Distribution (e.g., BBB penetration, Plasma Protein Binding)Predicted Metabolism (e.g., CYP450 inhibition)Predicted Excretion (e.g., Renal clearance)Predicted Toxicity (e.g., Ames mutagenicity, Carcinogenicity, hERG inhibition)Reference
IPA Compounds (A2, A6, A7) Not explicitly stated, ADME and toxicity prediction analysis mentionedHigh gastrointestinal absorptionNot specifiedNot specifiedNot specifiedPredicted as non-toxic (inactive for carcinogenicity and cytotoxicity)[8][9]
Imidazo[1,2-a]pyrimidine Schiff base derivatives (e.g., 7a) Not explicitly stated, in silico ADMET and drug-likeness prediction mentionedPromising drug-like characteristicsPromising drug-like characteristicsPromising drug-like characteristicsPromising drug-like characteristicsPromising drug-like characteristics[10]
Azo-based Imidazo[1,2-a]pyridine Derivatives (4a-f) Not explicitly stated, ADME-T and drug-likeness evaluations mentionedFavorable pharmacokinetic profiles predictedFavorable pharmacokinetic profiles predictedFavorable pharmacokinetic profiles predictedFavorable pharmacokinetic profiles predictedFavorable pharmacokinetic profiles predicted[11][12]
Imidazo[1,2-a]pyridin-3-yl derivatives 4(a-o) Accelrys Discovery Studio (ADMET and TOPKAT descriptors)Evaluated for drug-likenessEvaluated for drug-likenessEvaluated for drug-likenessEvaluated for drug-likenessEvaluated for drug-likeness[13]
C-3 functionalized Imidazo[1,2-a]pyridine motifs Not explicitly stated, ADMET and drug-likeness studies carried outGood bioavailability predictedNot specifiedStable in plasma and metabolic conditionsNot specifiedNot specified[14]
Imidazo[1,2-a]pyridine derivatives (for visceral leishmaniasis) Proprietary computational approachesGenerally poor solubility at pH 7.4, favorable at pH 2.0Not specifiedRapid intrinsic clearance in human and mouse microsomesNot specifiedNot specified[5]
Imidazo[1,2-a]pyridine derivatives (as anti-tubercular agents) Field-based 3D-QSAR, homology modelling, molecular docking, and ADMET studiesAnalyzed for drug-likenessAnalyzed for drug-likenessAnalyzed for drug-likenessAnalyzed for drug-likenessAnalyzed for drug-likeness[15]

Experimental Protocols: A Look into the In Silico Methodologies

The accuracy of in silico ADMET predictions is heavily dependent on the computational models and algorithms employed by the software. While specific protocols can vary, a general workflow is often followed.

General In Silico ADMET Prediction Workflow:

  • Compound Structure Preparation: The 2D or 3D structure of the novel imidazo[1,2-a]pyridine compound is prepared using a chemical drawing software and optimized to its lowest energy conformation.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical descriptors) are calculated for the optimized structure. These descriptors are the input for the predictive models.

  • ADMET Model Application: The calculated descriptors are fed into pre-built statistical or machine learning models within the chosen software. These models have been trained on large datasets of compounds with known experimental ADMET properties.

  • Prediction Generation: The software generates predictions for various ADMET endpoints.

  • Analysis and Interpretation: The predicted ADMET profile is analyzed to identify potential liabilities and guide further drug design and development efforts.

Commonly Used In Silico Tools:

A variety of commercial and open-access software are available for ADMET prediction.[16] Some of the tools mentioned in the context of imidazo[1,2-a]pyridine research or widely used in the field include:

  • ADMET Predictor® (Simulations Plus): A comprehensive platform that predicts over 175 ADMET and physicochemical properties.[17]

  • Discovery Studio (BIOVIA): Offers modules like TOPKAT for toxicity prediction.[18]

  • SwissADME: A free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[19]

  • pkCSM: Another freely accessible web server for predicting pharmacokinetic properties.[19]

  • ADMETlab 2.0: An integrated online platform for comprehensive ADMET predictions.[19]

Visualizing the In Silico ADMET Prediction Workflow

The following diagram illustrates the typical workflow for in silico ADMET prediction of novel chemical entities.

ADMET_Prediction_Workflow cluster_input Input cluster_process In Silico Prediction Process cluster_output Output & Analysis cluster_decision Decision Making Compound Novel Imidazo[1,2-a]pyridine Structure StructurePrep 2D/3D Structure Preparation & Optimization Compound->StructurePrep DescriptorCalc Molecular Descriptor Calculation StructurePrep->DescriptorCalc ADMETModel Application of Predictive ADMET Models DescriptorCalc->ADMETModel ADMETProfile Predicted ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMETModel->ADMETProfile Analysis Analysis of Potential Liabilities & Drug-Likeness ADMETProfile->Analysis Decision Go/No-Go Decision or Lead Optimization Analysis->Decision

Caption: A generalized workflow for the in silico ADMET prediction of novel compounds.

Conclusion

In silico ADMET prediction is a powerful tool in modern drug discovery, enabling the early identification of compounds with potentially unfavorable pharmacokinetic and toxicity profiles. For researchers working with novel imidazo[1,2-a]pyridine derivatives, leveraging these computational methods can significantly streamline the lead optimization process. While in silico predictions do not replace the need for experimental validation, they provide invaluable guidance for prioritizing candidates and designing molecules with a higher probability of success in later stages of drug development. The continuous evolution of machine learning and artificial intelligence promises to further enhance the accuracy and predictive power of these indispensable tools.[1][3]

References

The Decisive Role of C-6 Substituents in Shaping Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) is paramount in the quest for more potent and specific therapeutic agents. The substituent at the C-6 position of various molecular scaffolds has proven to be a critical determinant of biological activity. This guide provides a head-to-head comparison of different C-6 substituents on the biological activity of two prominent classes of compounds: quinolone antibacterials and flavonoids, supported by experimental data and detailed protocols.

Quinolone Antibacterials: The C-6 Fluoro Group as a Game-Changer

The introduction of a fluorine atom at the C-6 position of the quinolone core structure was a pivotal moment in the development of this class of antibiotics, leading to the highly successful fluoroquinolones. This single substitution dramatically enhances their antibacterial potency.

The primary mechanism of action for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The C-6 fluoro substituent is thought to enhance the binding of the quinolone to the enzyme-DNA complex, thereby increasing its inhibitory activity.[1][2][3]

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values, a measure of antibacterial efficacy, for various quinolones against common bacterial pathogens. A lower MIC value indicates greater potency.

CompoundC-6 SubstituentEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Nalidixic Acid-H4.0>128>128
Norfloxacin-F0.121.01.0
Ciprofloxacin-F0.0150.250.25
Gatifloxacin-F0.030.122.0
A 6-aminoquinolone derivative-NH2~0.45 (geometric mean)~0.66-0.76 (geometric mean)Not effective

Data compiled from multiple literature sources.[4][5][6][7][8][9]

The data clearly illustrates that the presence of a C-6 fluorine atom significantly lowers the MIC values against both Gram-negative and Gram-positive bacteria compared to the non-fluorinated parent compound, nalidixic acid. While a C-6 amino group also confers antibacterial activity, it is generally less potent than the fluoro group.[4]

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of action of fluoroquinolones, highlighting their interaction with DNA gyrase.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils Replication_Fork Replication Fork DNA->Replication_Fork Replication Cell_Death Cell Death Replication_Fork->Cell_Death Blocked Replication leads to

Quinolone Mechanism of Action

Flavonoids: C-6 Hydroxyl and Methoxy Groups Modulating Anti-Inflammatory Activity

Flavonoids are a large class of natural products known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The substitution pattern on the flavonoid scaffold, particularly at the C-6 position of the A-ring, plays a crucial role in defining their potency and mechanism of action.

A key pathway involved in inflammation is the activation of nuclear factor-kappa B (NF-κB), which leads to the production of pro-inflammatory mediators like nitric oxide (NO).[10][11][12][13][14] The ability of flavonoids to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of their anti-inflammatory potential.

The table below presents the half-maximal inhibitory concentration (IC50) values for NO production by various flavonoids with different C-6 substituents. A lower IC50 value indicates greater anti-inflammatory activity.

CompoundC-6 SubstituentIC50 for NO Inhibition (µM)
Flavone-H> 100
6-Hydroxyflavone-OH2.0
6-Methoxyflavone-OCH30.192
Quercetin (polyhydroxylated)-H (on C-6)~5-20 (variable)
Apigenin (polyhydroxylated)-H (on C-6)~5-15 (variable)

Data is primarily sourced from a study on rat kidney mesangial cells.[15][16][17][18][19][20]

The data reveals that the presence of a hydroxyl or methoxy group at the C-6 position significantly enhances the anti-inflammatory activity compared to the unsubstituted flavone. Notably, 6-methoxyflavone exhibited the most potent inhibition of NO production, even surpassing the activity of well-known polyhydroxylated flavonoids like quercetin and apigenin in this specific assay.[15][16] This suggests that the C-6 methoxy group is a key pharmacophore for potent anti-inflammatory effects.

Visualizing the Anti-Inflammatory Signaling Pathway

The following diagram illustrates the LPS-induced NF-κB signaling pathway and the inhibitory effect of C-6 substituted flavonoids.

NFkB_Pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Nucleus->iNOS Induces transcription of NO Nitric Oxide (NO) iNOS->NO Produces C6_Flavonoid C-6 Substituted Flavonoid C6_Flavonoid->IKK Inhibits

Inhibition of NF-κB Pathway by Flavonoids

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution): [21][22][23][24][25]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the quinolone compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This will create a range of decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Nitric Oxide (NO) Production Assay in Macrophages

Objective: To measure the inhibitory effect of compounds on the production of nitric oxide, an inflammatory mediator, in LPS-stimulated macrophages.

Methodology (Griess Assay): [26][27][28][29][30]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the flavonoid compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + solvent).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Reagent):

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value can then be determined using a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the test compounds and ensure that the observed inhibition of biological activity is not due to cell death.

Methodology: [31][32][33][34]

  • Cell Treatment: Treat cells with the test compounds at the same concentrations and for the same duration as in the primary bioassay.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of treated cells to that of untreated control cells to determine the effect of the compounds on cell viability.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, a halogenated heterocyclic compound. Adherence to these protocols is essential for minimizing risks and ensuring a safe research environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid the generation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing. In the event of a spill, the material should be carefully swept up and placed into a suitable, clearly labeled container for disposal.[2]

II. Hazard and Disposal Information Summary

This compound is classified as a halogenated organic compound due to the presence of iodine.[3] Halogenated solvents and reagents require specific disposal procedures because they can be carcinogenic and are more costly to dispose of than their non-halogenated counterparts.[2] Improper disposal can lead to the formation of highly toxic gases upon combustion.[1]

The following table summarizes key safety and disposal information for halogenated organic compounds, which is applicable to this compound.

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[2][3]
Primary Disposal Method Incineration at a regulated hazardous waste facility[3]
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves, lab coat[1]
Handling Location Certified chemical fume hood[2]
Spill Cleanup Absorb with inert dry material, place in a sealed container for disposal[1][2]
Waste Container Labeling "Hazardous Waste" with full chemical name(s)[2][4]

III. Detailed Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

Step 1: Waste Segregation

Halogenated organic wastes must be collected separately from all other waste streams.[2][3]

  • DO NOT mix with non-halogenated organic wastes.

  • DO NOT mix with aqueous wastes, such as acids or bases.[3][5]

  • DO NOT mix with wastes containing heavy metals, pesticides, or cyanides.[2][5]

Step 2: Container Selection and Labeling

  • Select a clean, compatible container with a secure, tight-fitting lid. Polyethylene containers are often suitable for halogenated solvent waste.[1]

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[2][4]

  • On the label, clearly write the full chemical name: "Waste this compound". If it is in a solution, list all components and their approximate percentages.[4]

Step 3: Waste Accumulation

  • Collect all waste containing this compound, including unused material, contaminated solutions, and spill cleanup materials, in the designated and labeled container.

  • Keep the waste container securely closed at all times, except when actively adding waste.[4]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[1][2]

Step 4: Disposal Request

When the container is nearly full (approximately three-quarters capacity), arrange for its collection through your institution's Environmental Health and Safety (EHS) office.[2] Follow their specific procedures for waste pickup requests. Do not attempt to dispose of this chemical down the drain or by evaporation.[1]

IV. Experimental Workflow and Disposal Decision Process

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Have waste containing This compound B Is the waste mixed with non-halogenated organics, acids, bases, or heavy metals? A->B C Segregate into a dedicated 'Halogenated Waste' container B->C No D STOP! Consult EHS for guidance on disposing of mixed hazardous waste B->D Yes E Select a compatible container with a secure lid C->E F Affix 'Hazardous Waste' label and list all chemical constituents E->F G Store container in a designated satellite accumulation area F->G H Is the container 3/4 full? G->H I Continue to collect waste. Keep container closed. H->I No J Contact Environmental Health & Safety (EHS) for waste pickup H->J Yes I->H K End of Process J->K

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Logistical Information for Handling Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 214958-32-4). Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling structurally related halogenated heterocyclic organic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE)Specifications and Recommendations
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.
Hand Protection Nitrile rubber gloves are recommended for their resistance to a variety of organic solvents. Gloves should be inspected before use and disposed of properly after handling the compound.[1]
Body Protection A standard laboratory coat that buttons to the collar, has long sleeves, and extends to the knees is required.[2] For handling larger quantities, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Engineering Controls : All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing and Transfer : When weighing the solid compound, do so in the fume hood on a tared weigh boat. Use a spatula for transfers to prevent creating dust.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.

  • Contamination : Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid procedures outlined below.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Emergency and First Aid Protocols

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact : In case of contact, immediately wash skin with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.

  • Inhalation : Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Collection : Collect all waste containing this compound, including unused material, reaction byproducts, and contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard characteristics.

  • Storage of Waste : Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.

  • Disposal : The disposal of the waste must be handled by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[3]

Workflow for Handling this compound

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Fume Hood A->B C Weigh Compound B->C D Transfer to Reaction Vessel C->D E Conduct Experiment D->E F Quench Reaction (if necessary) E->F G Segregate Halogenated Waste F->G H Decontaminate Glassware & Surfaces G->H I Doff PPE H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.